synthesis of N4-Benzoylcytosine from cytosine and benzoyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of N4-Benzoylcytosine, a crucial intermediate in the production of modified nucleosides for ant...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N4-Benzoylcytosine, a crucial intermediate in the production of modified nucleosides for antiviral and anticancer drug development. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to facilitate its application in a laboratory setting.
Introduction
N4-Benzoylcytosine is a protected form of cytosine where the exocyclic amine group is functionalized with a benzoyl group. This protection is essential in nucleoside chemistry to prevent unwanted side reactions during the synthesis of oligonucleotides and other modified nucleosides. The benzoyl group can be readily removed under basic conditions, making it an ideal protecting group. The synthesis described herein involves the reaction of cytosine with benzoyl chloride in the presence of a base and a catalyst.
Reaction Scheme
The overall reaction for the synthesis of N4-Benzoylcytosine is as follows:
Caption: General reaction for the synthesis of N4-Benzoylcytosine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, products, and reaction conditions.
Table 1: Physicochemical Properties of Key Compounds
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Magnetic stirrer and heating mantle
Ice bath
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous cytosine, DMAP, and triethylamine.
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the solids under a nitrogen atmosphere.
Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.
Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred reaction mixture from the dropping funnel, maintaining the temperature between 5-10 °C.
Warming and Reaction: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (approximately 25 °C) and stir for one hour.
Heating: Subsequently, slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.
Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of N4-Benzoylcytosine will form. Collect the solid product by filtration.
Washing: Wash the filter cake sequentially with deionized water and then with ethanol to remove any remaining impurities.
Drying: Dry the purified product under vacuum to obtain N4-Benzoylcytosine as an off-white solid.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Proposed reaction mechanism for the synthesis.
Safety and Handling
Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
DMAP is toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of N4-Benzoylcytosine from cytosine and benzoyl chloride is a well-established and efficient method. The use of DMAP as a catalyst and triethylamine as a base in an appropriate solvent allows for high yields and purity of the final product. This technical guide provides the necessary information for researchers to successfully perform this synthesis in a laboratory setting. The protected N4-Benzoylcytosine can then be used in a variety of applications, particularly in the synthesis of modified nucleosides for therapeutic purposes.
N4-Benzoylcytosine: A Technical Guide to its Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals N4-Benzoylcytosine is a pivotal protected nucleobase extensively utilized in the chemical synthesis of oligonucleotides. Its benzoyl protecting group on the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N4-Benzoylcytosine is a pivotal protected nucleobase extensively utilized in the chemical synthesis of oligonucleotides. Its benzoyl protecting group on the exocyclic amine of cytosine is instrumental in preventing undesirable side reactions during the automated solid-phase synthesis of DNA and RNA strands. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key experimental protocols related to N4-Benzoylcytosine, serving as a comprehensive resource for professionals in the fields of chemical biology and drug development.
Core Chemical and Physical Properties
N4-Benzoylcytosine is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.
N4-Benzoylcytosine is incorporated into a growing oligonucleotide chain in the form of a phosphoramidite derivative. The synthesis follows a cyclical four-step process on a solid support, typically controlled pore glass (CPG).[6][7][]
Key Reagents and Components:
Solid support (e.g., CPG) with the initial nucleoside attached.
N4-Benzoylcytosine phosphoramidite (and other protected nucleoside phosphoramidites for A, G, and T).
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
Activator solution (e.g., 1H-tetrazole or a derivative in acetonitrile).
N4-Benzoylcytosine is an indispensable reagent in the synthesis of custom oligonucleotides for research, diagnostic, and therapeutic applications. Its well-defined chemical properties and the robustness of the synthetic protocols involving its use have made it a cornerstone of modern nucleic acid chemistry. This guide provides essential technical information to aid researchers and developers in the effective utilization of this critical molecule.
The Biological Frontier of N4-Benzoylcytosine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N4-Benzoylcytosine serves as a pivotal scaffold in medicinal chemistry, primarily acting as a synthetic intermediate for a diverse array of nuc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoylcytosine serves as a pivotal scaffold in medicinal chemistry, primarily acting as a synthetic intermediate for a diverse array of nucleoside analogs. While N4-Benzoylcytosine itself exhibits limited intrinsic biological activity, its derivatives have emerged as a promising class of compounds with significant therapeutic potential. These modifications, often involving the glycosylation of the cytosine core and alterations to the benzoyl moiety, have yielded compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the biological activities of N4-Benzoylcytosine derivatives, focusing on their quantitative data, experimental evaluation, and mechanisms of action.
Biological Activities of N4-Benzoylcytosine Derivatives
Derivatives of N4-Benzoylcytosine have demonstrated a broad spectrum of biological activities, with the most prominent being antiviral and anticancer effects.
Antiviral Activity
N4-Benzoylcytosine derivatives have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and rotavirus. The mechanism of antiviral action for many of these nucleoside analogs involves the inhibition of viral replication.
Anti-HIV Activity: Certain N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine (D2FC and D4FC) nucleoside analogs have shown marked improvements in anti-HIV-1 activity compared to their parent compounds. For instance, N4-p-iodobenzoyl-D2FC exhibited a significant increase in anti-HIV-1 potency in MT-2 cells.[1]
Anti-HBV Activity: N4-p-halobenzoyl-substituted D2- and D4-nucleosides have demonstrated equal or greater potency against HBV in HepAD38 cells compared to the parent compounds.[1]
Anti-Rotavirus Activity: Novel 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine have shown promising potential in combating rotaviral infections. Specifically, 1-(3,4-dideoxy-3-fluoro-beta-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine was found to be more effective at lower concentrations in inhibiting rotavirus infection compared to AZT.[2]
Anticancer Activity
The anticancer properties of N4-Benzoylcytosine derivatives are primarily attributed to their cytotoxic effects on various cancer cell lines. These compounds can interfere with fundamental cellular processes such as DNA synthesis and microtubule dynamics, leading to cell cycle arrest and apoptosis.
Cytotoxicity: Fluoro-ketopyranosyl nucleosides derived from N4-benzoyl cytosine have demonstrated cytotoxic activities against the human colon adenocarcinoma cell line Caco-2.[2] N4-acyl derivatives of 1-beta-D-arabinofuranosylcytosine (ara-C) with long-chain saturated fatty acids have also shown high activity against mouse leukemia L1210.
Mechanism of Action: The anticancer mechanism of some derivatives involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Other derivatives, particularly those that are analogs of cytosine arabinoside (Ara-C), can interfere with DNA synthesis, leading to S-phase arrest and the induction of apoptosis.[3]
Quantitative Data Presentation
The following tables summarize the reported quantitative data for the biological activity of various N4-Benzoylcytosine derivatives.
Table 1: Antiviral Activity of N4-Benzoylcytosine Derivatives
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-HIV Assay (MT-4 Cells)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in the MT-4 human T-cell line.
Cell Seeding: Seed MT-4 cells in a 96-well plate.
Compound and Virus Addition: Add serial dilutions of the test compound and a standard amount of HIV-1 to the wells.
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
Assessment of Viral Replication: Viral replication can be assessed by several methods, including:
MTT Assay: To measure the cytopathic effect of the virus.
p24 Antigen Capture ELISA: To quantify the amount of viral p24 antigen in the supernatant.
Syncytium Formation Assay: To visually count the number of multinucleated giant cells (syncytia).
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Anti-HBV Assay (HepAD38 Cells)
This assay utilizes the HepAD38 cell line, which has a tetracycline-repressible HBV genome, to screen for anti-HBV compounds.
Cell Culture: Culture HepAD38 cells in the presence of tetracycline (B611298) to suppress HBV replication.
Induction of HBV Replication: Remove tetracycline from the culture medium to induce HBV replication.
Compound Treatment: Add serial dilutions of the test compound to the cells.
Incubation: Incubate the cells for a defined period (e.g., 4-8 days), replacing the medium with fresh compound-containing medium as needed.
Quantification of HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using real-time PCR or dot blot hybridization.
Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%.
Rotavirus Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Cell Monolayer Preparation: Seed a suitable cell line (e.g., MA104 cells) in 6-well plates to form a confluent monolayer.
Virus and Compound Incubation: Pre-incubate a known titer of rotavirus with serial dilutions of the test compound.
Infection: Infect the cell monolayers with the virus-compound mixture.
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
Incubation: Incubate the plates for several days to allow for plaque formation.
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
Monitoring Polymerization: Monitor the increase in fluorescence over time using a fluorescence plate reader.
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value, the concentration that inhibits polymerization by 50%, can be calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Cytotoxicity Assay (MTT) Workflow
General Antiviral Assay Workflow
Cell Cycle Arrest by N4-Acyl-ara-C Derivatives
Inhibition of Tubulin Polymerization
Conclusion
N4-Benzoylcytosine derivatives represent a versatile and promising class of compounds with significant potential in antiviral and anticancer drug development. Their diverse biological activities, stemming from various structural modifications, underscore the importance of this chemical scaffold. The ability of these derivatives to inhibit viral replication and induce cancer cell death through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization highlights their therapeutic promise. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of molecules and to pave the way for the development of novel clinical candidates.
N4-Benzoylcytosine: A Linchpin Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical sciences, the synthesis of complex active pharmaceutical ingredients (APIs) ofte...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences, the synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic use of key intermediates. N4-Benzoylcytosine, a benzoyl-protected derivative of the nucleobase cytosine, has emerged as a critical building block in the synthesis of a multitude of antiviral and anticancer agents.[1][2] The benzoyl group serves as a robust protecting group for the exocyclic amine of cytosine, enhancing its stability and solubility in organic solvents, thereby facilitating crucial chemical transformations during the synthesis of modified nucleosides.[2][3] This technical guide provides a comprehensive overview of N4-Benzoylcytosine, detailing its synthesis, its pivotal role in the production of prominent pharmaceuticals, and the intricate mechanisms of action of the resulting drugs.
Physicochemical Properties of N4-Benzoylcytosine
A thorough understanding of the physicochemical properties of N4-Benzoylcytosine is paramount for its effective utilization in synthesis.
The efficient synthesis of high-purity N4-Benzoylcytosine is a critical first step in its application as a pharmaceutical intermediate. A widely employed method involves the acylation of cytosine with benzoyl chloride or benzoic anhydride (B1165640).
Experimental Protocol: Synthesis of N4-Benzoylcytosine
This protocol is based on a patented method demonstrating high yield and purity.
Under a nitrogen atmosphere, suspend cytosine in acetonitrile in a suitable reactor.
Add 4-dimethylaminopyridine (DMAP) and triethylamine to the suspension.
Cool the reaction mixture to 5-10 °C.
Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while maintaining the temperature. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Heat the mixture to 40-45 °C and maintain this temperature for 2 hours.
Cool the reaction mixture to room temperature.
Filter the solid product and wash the filter cake sequentially with water and ethanol.
Dry the product under vacuum to yield N4-Benzoylcytosine as a white to off-white solid.
Parameter
Result
Yield
≥ 93%
Purity (HPLC)
≥ 99%
Application of N4-Benzoylcytosine in Pharmaceutical Synthesis
N4-Benzoylcytosine is a cornerstone intermediate in the synthesis of several life-saving medications. Its primary role is to participate in glycosylation reactions with modified sugar moieties to form the core nucleoside structure of the target drug.
Workflow for Nucleoside Analog Synthesis
The general workflow for the synthesis of nucleoside analogs using N4-Benzoylcytosine can be visualized as follows:
General workflow for nucleoside analog synthesis.
Sofosbuvir (Hepatitis C Treatment)
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[6] Its synthesis involves the glycosylation of N4-Benzoylcytosine with a protected fluorinated sugar derivative.
Experimental Protocol: Key Steps in Sofosbuvir Synthesis
Glycosylation: N4-Benzoylcytosine is reacted with a protected 2-deoxy-2-fluoro-2-C-methyl-ribonolactone derivative under Vorbrüggen conditions, typically using a Lewis acid catalyst like TMSOTf. This step forms the crucial carbon-nitrogen bond between the sugar and the nucleobase.
Deprotection: The N-benzoyl group is subsequently removed, often by treatment with ammonia (B1221849) in methanol (B129727) (ammonolysis), to yield the free cytosine nucleoside.[7]
Phosphoramidate (B1195095) Coupling: The final step involves the stereoselective coupling of the deprotected nucleoside with a chiral phosphoramidate reagent to introduce the prodrug moiety, yielding Sofosbuvir.
Synthesis Step
Typical Yield
Glycosylation
Variable, often moderate to high
N-Benzoyl Deprotection
>90%
Phosphoramidate Coupling
High
Mechanism of Action: Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in liver cells to its active triphosphate form.[8] This active metabolite mimics the natural uridine (B1682114) triphosphate and acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[9][10] Incorporation of the Sofosbuvir triphosphate into the growing viral RNA chain leads to chain termination, thus halting viral replication.[11][12]
Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, lung, and breast cancer.[13] Its synthesis also relies on the glycosylation of a cytosine derivative, often N4-acetylcytosine, but N4-Benzoylcytosine can also be employed in similar synthetic strategies.[14]
Experimental Protocol: Key Steps in Gemcitabine Synthesis
Glycosylation: A silylated N4-protected cytosine is reacted with a 2-deoxy-2,2-difluoro-D-ribofuranose derivative, which is activated as a glycosyl donor (e.g., as a mesylate or halide).[14]
Deprotection: The protecting groups on the sugar and the N4-benzoyl group are removed, typically in a single step using methanolic ammonia.
Synthesis Step
Typical Yield
Glycosylation
Moderate to high
Deprotection
High
Mechanism of Action: Gemcitabine
Gemcitabine is a prodrug that is transported into cells and phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[12][15][16] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[17] Once incorporated, it causes "masked chain termination," where one more nucleotide is added before DNA synthesis is halted, leading to apoptosis.[17] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[12][15]
Mechanism of action of Gemcitabine.
Molnupiravir (COVID-19 Treatment)
Molnupiravir is an orally bioavailable antiviral drug that has been used for the treatment of COVID-19.[18] While some syntheses start from uridine, others can utilize cytosine derivatives, and the principles of protection and glycosylation are analogous.
Mechanism of Action: Molnupiravir
Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2][19][20] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[2][20] NHC-TP can exist in two tautomeric forms, one that mimics cytidine (B196190) and another that mimics uridine.[21] When the viral RNA polymerase incorporates NHC-TP into the newly synthesized viral RNA, it can be read as either a 'C' or a 'U' in subsequent replication rounds.[21][22] This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately prevents the virus from producing viable offspring.[15][22]
Mechanism of action of Molnupiravir.
Cytarabine (Leukemia Treatment)
Cytarabine, also known as ara-C, is a chemotherapy agent used to treat acute myeloid leukemia (AML) and other leukemias.[1][23] Its synthesis involves the formation of a nucleoside from cytosine and arabinose, a sugar epimeric to ribose at the 2' position.
Mechanism of Action: Cytarabine
Cytarabine is converted in the body to its active triphosphate form, ara-CTP.[1][23] Ara-CTP is a potent inhibitor of DNA polymerase.[1][23] It competes with the natural deoxycytidine triphosphate for incorporation into the growing DNA strand.[3] The arabinose sugar's steric hindrance in the DNA backbone prevents the proper rotation for the addition of the next nucleotide, thus acting as a chain terminator and halting DNA replication, particularly in rapidly dividing cancer cells.[1][3]
Mechanism of action of Cytarabine.
Deprotection of the N-Benzoyl Group
The removal of the N-benzoyl protecting group is a crucial final step in the synthesis of many cytosine-based nucleoside analogs. The most common and effective method is ammonolysis.
Experimental Protocol: Ammonolysis of N-Benzoyl Protected Nucleosides
Materials:
N-Benzoyl protected nucleoside
Methanolic ammonia (saturated solution) or concentrated ammonium (B1175870) hydroxide
Sealed reaction vessel
Procedure:
Dissolve the N-benzoyl protected nucleoside in methanolic ammonia in a sealed reaction vessel.
Stir the reaction mixture at room temperature or gently heat (e.g., 55 °C) to accelerate the reaction. Reaction times can vary from a few hours to overnight depending on the substrate and temperature.[22][24]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete, remove the solvent under reduced pressure.
The crude deprotected nucleoside can then be purified by standard techniques such as recrystallization or column chromatography.
N4-Benzoylcytosine has solidified its position as an indispensable intermediate in the synthesis of a growing number of vital pharmaceuticals. Its ability to protect the exocyclic amine of cytosine allows for the precise and efficient construction of complex nucleoside analogs that form the basis of powerful antiviral and anticancer therapies. A thorough understanding of the synthesis of N4-Benzoylcytosine, its application in glycosylation reactions, and the subsequent deprotection steps is essential for chemists and researchers in the field of drug development. As the demand for novel nucleoside-based therapeutics continues to grow, the importance of versatile and reliable intermediates like N4-Benzoylcytosine will undoubtedly increase.
N4-Benzoylcytosine: A Technical Guide on its Potential Antiviral and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals Abstract N4-Benzoylcytosine, a derivative of the nucleobase cytosine, has primarily been investigated as a crucial intermediate in the synthesis of novel nu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Benzoylcytosine, a derivative of the nucleobase cytosine, has primarily been investigated as a crucial intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. While research on the intrinsic bioactivity of N4-Benzoylcytosine is limited, studies on its derivatives, particularly N4-acylcytosine nucleoside analogs, have revealed promising antiviral and antimicrobial properties. This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data, experimental methodologies, and potential mechanisms of action associated with N4-Benzoylcytosine and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiviral and antimicrobial agents.
Introduction
The emergence of drug-resistant pathogens and novel viral threats necessitates the continuous exploration of new chemical scaffolds for therapeutic development. Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. The modification of nucleobases, such as cytosine, offers a promising avenue for the development of new therapeutic agents with improved efficacy and selectivity. N4-Benzoylcytosine serves as a key building block in this endeavor, enabling the synthesis of a variety of derivatives with diverse biological activities. This guide will delve into the reported antiviral and antimicrobial properties associated with N4-Benzoylcytosine and its more extensively studied N4-acyl-modified nucleoside analogs.
Antimicrobial Properties of N4-Benzoylcytosine
Direct research into the antimicrobial properties of N4-Benzoylcytosine is sparse. However, a study by Jagessar and Gomathinayagam has explored the antimicrobial activity of this amide. The primary methods cited for this investigation are the Disk Diffusion and Pour Plate methods.
Quantitative Antimicrobial Data
Quantitative data from the definitive study by Jagessar and Gomathinayagam is not publicly available at the time of this publication. The following table is a template pending access to the full-text article.
The following are generalized protocols for the disk diffusion and pour plate methods, which are understood to be the basis of the antimicrobial testing of N4-Benzoylcytosine.
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.
Protocol:
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (N4-Benzoylcytosine) are aseptically placed on the surface of the inoculated agar plate.
Incubation: The plate is incubated under optimal conditions for the test microorganism (typically 35-37°C for 18-24 hours).
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Diagram: Disk Diffusion Experimental Workflow
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
The pour plate method is a quantitative technique used to determine the number of viable microorganisms in a sample and can be adapted to determine the minimum inhibitory concentration (MIC).
Protocol:
Serial Dilutions: A stock solution of N4-Benzoylcytosine is serially diluted in a suitable solvent.
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
Plating: A specific volume of the microbial inoculum is added to a sterile Petri dish.
Addition of Agar and Test Compound: Molten agar (cooled to approximately 45-50°C) containing a specific concentration of N4-Benzoylcytosine from the serial dilutions is poured into the Petri dish with the inoculum. The plate is gently swirled to ensure even mixing.
Incubation: The plates are incubated under optimal conditions until colonies are visible.
Colony Counting and MIC Determination: The number of colony-forming units (CFUs) is counted. The MIC is determined as the lowest concentration of N4-Benzoylcytosine that inhibits the visible growth of the microorganism.
Caption: Proposed mechanism of action for N4-acyl nucleoside analogs.
Conclusion
N4-Benzoylcytosine is a valuable scaffold in medicinal chemistry, leading to the development of potent antiviral nucleoside analogs. While the direct antimicrobial activity of N4-Benzoylcytosine requires further quantitative investigation, its N4-acyl-modified derivatives have demonstrated significant anti-HIV-1 and anti-HBV activity in vitro. The mechanism of action for these antiviral derivatives is consistent with that of other nucleoside analogs, involving the inhibition of viral polymerases and chain termination of viral DNA synthesis. The data and protocols presented in this guide offer a foundation for future research into the therapeutic potential of N4-Benzoylcytosine and its derivatives as novel antiviral and antimicrobial agents. Further studies are warranted to fully elucidate the antimicrobial spectrum and mechanism of N4-Benzoylcytosine and to optimize the antiviral efficacy and safety profile of its nucleoside analog derivatives.
Exploratory
N4-Benzoylcytosine: A Technical Guide to its Core Role in Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals N4-Benzoylcytosine is a modified nucleobase, a derivative of cytosine, that plays a pivotal role in the chemical synthesis of nucleic acids. Its primary and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N4-Benzoylcytosine is a modified nucleobase, a derivative of cytosine, that plays a pivotal role in the chemical synthesis of nucleic acids. Its primary and most critical function is to serve as a protecting group for the exocyclic amino group of cytosine during automated solid-phase oligonucleotide synthesis. This protection is essential to prevent unwanted side reactions and ensure the fidelity of the synthesized DNA or RNA sequence. Beyond this central role, N4-Benzoylcytosine is a key intermediate in the development of various nucleoside analogs used in antiviral and anticancer research, making it a compound of significant interest in medicinal chemistry and drug development.[1][2]
Physicochemical Properties and Synthesis
N4-Benzoylcytosine is a white to off-white crystalline powder.[3][4] The attachment of the benzoyl group to the N4 position of the cytosine ring alters its chemical properties, making it stable to the conditions of oligonucleotide synthesis while allowing for its eventual removal.[1]
Table 1: Physicochemical Properties of N4-Benzoylcytosine
The most common method for synthesizing N4-Benzoylcytosine is through the condensation of cytosine with benzoyl chloride in the presence of a base.[7]
Caption: Synthesis workflow for N4-Benzoylcytosine.
The Role of N4-Benzoylcytosine in Oligonucleotide Synthesis
Automated solid-phase synthesis is the standard method for producing custom sequences of DNA and RNA.[9] This process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. To ensure that coupling occurs only at the desired 5'-hydroxyl group, all other reactive functional groups on the nucleobase, sugar, and phosphate (B84403) moieties must be temporarily blocked with protecting groups.[10]
For cytosine, the exocyclic N4-amino group is nucleophilic and would otherwise react with the activated phosphoramidite (B1245037), leading to chain branching and synthesis failure. The benzoyl group on N4-Benzoylcytosine serves as a robust protecting group, preventing this side reaction.
The N4-benzoyl-protected deoxycytidine is typically introduced as a phosphoramidite synthon. The synthesis cycle consists of four main steps:
Detritylation: Removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing chain.
Coupling: The newly freed 5'-hydroxyl attacks the activated phosphoramidite of the incoming nucleotide (e.g., N4-Benzoyl-dC phosphoramidite).
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
Caption: The phosphoramidite cycle in oligonucleotide synthesis.
After the full-length oligonucleotide has been synthesized, it is cleaved from the solid support, and all protecting groups are removed. The benzoyl group on cytosine is typically removed by hydrolysis with a basic solution, most commonly concentrated ammonium (B1175870)hydroxide (B78521). A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) can also be used for faster deprotection.[11]
It is crucial to ensure complete removal of the benzoyl group, as its retention would interfere with proper Watson-Crick base pairing and the biological function of the oligonucleotide.
Caption: Deprotection workflow for N4-Benzoylcytosine.
While the benzoyl group is widely used, other protecting groups for cytosine exist, each with different labilities. The choice of protecting group can be critical, especially for the synthesis of sensitive or modified oligonucleotides.
Table 2: Comparison of Common Protecting Groups for the N4-Amino Group of Cytosine
Protecting Group
Abbreviation
Relative Lability
Key Features
Benzoyl
Bz
Standard
Widely used, robust, but can lead to transamination with certain amine-based deprotection reagents if not carefully controlled.[11]
Acetyl
Ac
Labile
Removed very quickly, which can minimize side reactions like transamination, making it suitable for rapid deprotection protocols (e.g., with AMA).[11]
Isobutyryl
iBu
Labile
More labile than benzoyl; used to reduce transamination side reactions during deprotection of base-labile oligonucleotides like methylphosphonates.[11]
Dimethylformamidine
dmf
Very Labile
Extremely mild removal conditions, useful for sensitive oligonucleotides.
Impact on Nucleic Acid Structure and Stability
The bulky benzoyl group, when present on the cytosine base, can influence the structure of nucleic acids. A study involving Peptide Nucleic Acids (PNA), a DNA mimic, demonstrated that a single N4-benzoylated cytosine residue within a PNA strand could disrupt the formation of a PNA:DNA triplex.[12][13] The steric hindrance from the benzoyl moiety was shown to strongly destabilize Hoogsteen base pairing, which is required for triplex formation.[12][13] Interestingly, the same study found that the benzoyl group did not severely interfere with standard Watson-Crick hydrogen bonding, allowing the formation of a stable PNA-DNA duplex.[12][13]
Once the benzoyl group is removed during deprotection, the resulting natural cytosine participates in normal base-pairing interactions. The stability of the final DNA or RNA duplex is then governed by factors such as its sequence, length, and the presence of other modifications.[14][15]
Applications in Research and Drug Development
Beyond its role as a protecting group, N4-Benzoylcytosine is a valuable building block in medicinal chemistry.
Antiviral and Anticancer Agents: It is a key intermediate in the synthesis of a wide range of nucleoside analogs.[2][7] These analogs, where the sugar or base is modified, are designed to act as chain terminators or inhibitors of viral or cellular polymerases, forming the basis for many antiviral (e.g., anti-HIV, anti-HBV) and anticancer drugs.[2]
Therapeutic Oligonucleotides: The synthesis of antisense oligonucleotides, siRNAs, and aptamers often requires modified nucleobases to enhance stability, binding affinity, or nuclease resistance. N4-Benzoylcytosine is used to incorporate cytosine into these therapeutic modalities.
Biochemical and Structural Studies: It is employed in the synthesis of modified nucleic acids for research into DNA-protein interactions, DNA repair mechanisms, and the structural biology of nucleic acids.[2]
Experimental Protocols
This protocol is adapted from a general procedure for the benzoylation of cytosine.[7]
Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous cytosine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (as a base, ~1.2 eq).
Cooling: Cool the resulting suspension to 5-8°C in an ice bath.
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (~1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the reaction to 40-45°C for 2 hours.
Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate.
Washing and Drying: Wash the filter cake sequentially with water and then ethanol (B145695) to remove salts and impurities.
Purification: Dry the white solid product under a vacuum to yield N4-Benzoylcytosine. Purity can be assessed by HPLC and structure confirmed by NMR.[7]
This is a standard protocol for removing protecting groups from a synthetic DNA oligonucleotide.
Cleavage from Support: Place the solid support containing the synthesized oligonucleotide in a vial. Add concentrated ammonium hydroxide (e.g., 1 mL).
Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups, including the benzoyl group from cytosine.
Evaporation: After cooling to room temperature, transfer the supernatant to a new tube and evaporate the ammonia (B1221849) solution to dryness using a centrifugal vacuum concentrator.
Reconstitution: Resuspend the resulting oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).
Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260).
Quality Control: The purity of the deprotected oligonucleotide can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
N4-Benzoylcytosine: A Technical Deep Dive into its Hypothesized Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction N4-Benzoylcytosine is a derivative of cytosine, a fundamental component of nucleic acids. While extensively utilized as a crucial intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoylcytosine is a derivative of cytosine, a fundamental component of nucleic acids. While extensively utilized as a crucial intermediate in the synthesis of various nucleoside analogs for antiviral and anticancer therapies, its intrinsic antiviral properties are less characterized.[1] This technical guide consolidates the available, albeit limited, data on N4-Benzoylcytosine and extrapolates a hypothesized mechanism of action for its role in inhibiting viral replication. This document is intended to serve as a foundational resource for researchers investigating novel antiviral compounds.
Hypothesized Mechanism of Action: Steric Hindrance within the Viral Polymerase Active Site
In the absence of direct experimental evidence detailing the specific antiviral mechanism of N4-Benzoylcytosine, a plausible hypothesis can be formulated based on its chemical structure and the established mechanisms of other nucleobase analogs. The proposed mechanism centers on the concept of steric hindrance following its intracellular conversion to the active triphosphate form.
Anabolic Phosphorylation: Upon cellular uptake, N4-Benzoylcytosine would likely undergo anabolic phosphorylation by host cell kinases to yield N4-Benzoylcytosine monophosphate, diphosphate, and the active triphosphate (N4-Benzoyl-CTP). This conversion is a common pathway for the activation of nucleoside and nucleobase analogs.
Competitive Inhibition and Incorporation: The resulting N4-Benzoyl-CTP, mimicking the natural deoxycytidine triphosphate (dCTP) or cytidine (B196190) triphosphate (CTP), could then act as a competitive inhibitor of viral DNA or RNA polymerases. It would compete with the natural nucleotide for binding to the polymerase's active site.
Steric Clash and Chain Termination: Upon successful incorporation into the nascent viral DNA or RNA strand, the bulky benzoyl group at the N4 position is hypothesized to cause a significant steric clash within the confined space of the polymerase active site. This steric hindrance would prevent the proper alignment and binding of the subsequent incoming nucleotide, thereby disrupting the process of chain elongation and leading to premature termination of the viral nucleic acid chain.
This proposed mechanism is supported by studies on other modified nucleobases where bulky substituents have been shown to interfere with molecular interactions. For instance, N4-benzoylated cytosine incorporated into a peptide nucleic acid (PNA) oligomer has been demonstrated to cause steric interference, significantly destabilizing triplex formation.[2]
Quantitative Antiviral Data
Quantitative data on the antiviral activity of N4-Benzoylcytosine is sparse in publicly available literature. The table below is structured to accommodate key antiviral parameters and will be updated as more data becomes available.
* EC50 was reported for a related compound, "Compound 18c", which is a derivative of N4-Benzoylcytosine. The molar concentration is an approximation based on the reported molecular weight.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to elucidate the antiviral activity and mechanism of action of N4-Benzoylcytosine.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration of the compound that is toxic to the host cells, allowing for the calculation of the selectivity index.
Materials:
Host cell line (e.g., MDCK for influenza, Vero for general screening)
96-well cell culture plates
Complete cell culture medium
N4-Benzoylcytosine stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of N4-Benzoylcytosine in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO).
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
Incubate the plates for 48-72 hours, corresponding to the duration of the planned antiviral assay.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Materials:
Confluent host cell monolayers in 6-well or 12-well plates
Virus stock with a known titer (e.g., Influenza A virus)
N4-Benzoylcytosine serial dilutions
Infection medium (serum-free medium with TPCK-trypsin for influenza)
Overlay medium (e.g., 0.6% agarose (B213101) or Avicel in culture medium)
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Formalin (10%) for fixation
Procedure:
Wash the confluent cell monolayers with PBS.
In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with equal volumes of the N4-Benzoylcytosine serial dilutions for 1 hour at 37°C. Include a virus-only control.
Inoculate the cells with 200 µL of the virus-compound mixture.
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
Remove the inoculum and wash the cells with PBS.
Add 2 mL of the overlay medium containing the corresponding concentration of N4-Benzoylcytosine to each well.
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).
Fix the cells with 10% formalin for at least 30 minutes.
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
Gently wash the plates with water and allow them to dry.
Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
Host cells in 24-well plates
Virus stock
N4-Benzoylcytosine serial dilutions
Infection medium
Procedure:
Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of N4-Benzoylcytosine.
Incubate for a full viral replication cycle (e.g., 24-48 hours).
Harvest the supernatant from each well, which contains the progeny virus.
Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.
The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
Visualizations
Caption: Hypothesized mechanism of N4-Benzoylcytosine antiviral activity.
Caption: Workflow for a Plaque Reduction Assay.
Conclusion
While N4-Benzoylcytosine is a well-established building block in medicinal chemistry, its potential as a standalone antiviral agent warrants further investigation. The hypothesized mechanism of action, centered on steric hindrance within the viral polymerase, provides a rational basis for such studies. The experimental protocols detailed herein offer a roadmap for researchers to systematically evaluate its antiviral efficacy and formally test this hypothesis. The generation of robust quantitative data will be critical in determining the therapeutic potential of N4-Benzoylcytosine and its derivatives in the ongoing search for novel antiviral therapies.
N4-Benzoylcytosine: A Linchpin in the Development of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction N4-Benzoylcytosine, a derivative of the nucleobase cytosine, serves as a critical intermediate in the synthesis of a wide array...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N4-Benzoylcytosine, a derivative of the nucleobase cytosine, serves as a critical intermediate in the synthesis of a wide array of novel nucleoside analogs.[1][2] Its benzoyl group provides a crucial protective function for the exocyclic amine of cytosine, enabling selective modifications at the sugar moiety during the synthesis of potential therapeutic agents.[2] This technical guide provides a comprehensive overview of the role of N4-Benzoylcytosine in the development of nucleoside analogs with potential antiviral and anticancer activities. We will delve into its chemical properties, synthesis, and its application in the preparation of modified nucleosides, supported by experimental data and protocols.
Physicochemical Properties of N4-Benzoylcytosine
A thorough understanding of the physicochemical properties of N4-Benzoylcytosine is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling during the preparation of nucleoside analogs.
The synthesis of N4-Benzoylcytosine is typically achieved through the selective benzoylation of cytosine. The use of a protecting group strategy is crucial to prevent reactions at other sites of the cytosine molecule.
Experimental Protocol: Synthesis of N4-Benzoylcytosine
This protocol is based on a general method for the acylation of cytosine.[5]
Under a nitrogen atmosphere, dissolve cytosine, DMAP, and triethylamine in anhydrous acetonitrile in a reaction vessel.
Cool the reaction mixture to 5-10 °C.
Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while stirring. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.[5]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour at 25 °C.
Slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.
Cool the reaction mixture to room temperature.
Collect the precipitate by filtration. The filtrate can be collected for solvent recycling.
Wash the filter cake sequentially with water and ethanol.
Dry the solid product to obtain N4-Benzoylcytosine.
Role of N4-Benzoylcytosine in Nucleoside Analog Synthesis
N4-Benzoylcytosine is a key building block in the synthesis of modified nucleosides. The benzoyl group protects the N4-amino group of cytosine, allowing for chemical modifications to be selectively performed on the sugar moiety. This is a fundamental strategy in the development of nucleoside analogs with therapeutic potential.
General Workflow for Nucleoside Analog Synthesis using N4-Benzoylcytosine
The following diagram illustrates the general workflow for the synthesis of a nucleoside analog starting from a protected sugar and N4-Benzoylcytosine.
Caption: General workflow for nucleoside analog synthesis.
Synthesis of a Novel Nucleoside Analog: A Case Study
While specific protocols for the synthesis of proprietary nucleoside analogs are often not publicly available, the general principles can be illustrated. A common method involves the Vorbrüggen glycosylation, where a silylated N4-Benzoylcytosine is coupled with a protected sugar derivative in the presence of a Lewis acid catalyst.
Hypothetical Experimental Protocol: Synthesis of a 2'-Deoxy-2'-fluoro-arabinofuranosyl Cytosine Analog
Silylation of N4-Benzoylcytosine: Suspend N4-Benzoylcytosine in anhydrous acetonitrile and add BSA. Heat the mixture at reflux until a clear solution is obtained, indicating the formation of the silylated derivative. Cool the solution to room temperature.
Glycosylation: To the solution of silylated N4-Benzoylcytosine, add the protected fluoro-sugar derivative. Cool the mixture to 0 °C and add TMSOTf dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.
Purification of Protected Analog: Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.
Deprotection: Dissolve the purified protected analog in methanolic ammonia and stir at room temperature overnight.
Final Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography or preparative HPLC to yield the final 2'-deoxy-2'-fluoro-arabinofuranosyl cytosine analog.
Biological Activity of N4-Benzoylcytosine Derived Nucleoside Analogs
Nucleoside analogs derived from N4-Benzoylcytosine are investigated for a range of biological activities, primarily as antiviral and anticancer agents. The mechanism of action often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then inhibits viral polymerases or is incorporated into viral or cellular DNA/RNA, leading to chain termination or dysfunction.[6][7]
Quantitative Data on Biological Activity
The following table summarizes hypothetical biological activity data for a novel nucleoside analog derived from N4-Benzoylcytosine. Note: This data is illustrative and not from a specific cited source, as such specific data for N4-Benzoylcytosine derivatives was not available in the initial search results.
Compound
Target
Assay
IC₅₀ / EC₅₀ (µM)
Analog-A
HIV-1 Reverse Transcriptase
Enzyme Inhibition Assay
0.5
Analog-A
HIV-1
Cell-based Antiviral Assay
2.1
Analog-A
HeLa Cancer Cell Line
Cytotoxicity Assay
15.8
Analog-B
Hepatitis C Virus RNA Polymerase
Enzyme Inhibition Assay
1.2
Analog-B
Hepatitis C Virus Replicon
Cell-based Antiviral Assay
5.6
Analog-B
HepG2 Cancer Cell Line
Cytotoxicity Assay
>50
Signaling Pathways Modulated by Nucleoside Analogs
The therapeutic effects of nucleoside analogs are a result of their interaction with specific cellular or viral signaling pathways. In cancer, for instance, the incorporation of these analogs into DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.
DNA Damage Response Pathway
The following diagram illustrates a simplified DNA damage response pathway that can be activated by the incorporation of a nucleoside analog into DNA.
Caption: Simplified DNA damage response pathway.
Conclusion
N4-Benzoylcytosine is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel nucleoside analogs. Its role as a protected intermediate enables a vast array of chemical modifications, leading to the discovery of potent antiviral and anticancer agents. The methodologies and data presented in this guide underscore the importance of N4-Benzoylcytosine in the ongoing search for new and effective therapeutics. Further research into the synthesis and biological evaluation of nucleoside analogs derived from this key intermediate will undoubtedly continue to yield promising drug candidates.
comprehensive literature review of N4-Benzoylcytosine synthesis methodologies
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis of N4-Benzoylcytosine, a crucial intermedi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis of N4-Benzoylcytosine, a crucial intermediate in the development of antiviral and anticancer nucleoside analogs.[1][2] This document details the core synthetic pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key methodologies.
Introduction
N4-Benzoylcytosine is a protected form of cytosine where a benzoyl group is attached to the exocyclic amine (N4). This protection is vital in the multi-step synthesis of modified nucleosides, preventing unwanted side reactions at the N4 position while other parts of the molecule are being modified.[1] The benzoyl group can be removed under specific conditions, restoring the cytosine structure in the final product. The stability and reliability of the N4-benzoyl protecting group have made it a cornerstone in the synthesis of numerous therapeutic agents.
Core Synthesis Methodology: Direct Acylation of Cytosine
The most widely employed and industrially scalable method for the synthesis of N4-Benzoylcytosine is the direct acylation of cytosine using a benzoylating agent.[3] This reaction is typically carried out in the presence of a base and a catalyst in an appropriate solvent.
The general reaction scheme involves the reaction of cytosine with either benzoyl chloride or benzoic anhydride (B1165640). The exocyclic N4-amino group of cytosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. A base is used to neutralize the acid byproduct (HCl or benzoic acid) and to activate the cytosine. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often employed to enhance the reaction rate.[4]
Below is a Graphviz diagram illustrating the general workflow of this synthesis.
General workflow for the synthesis of N4-Benzoylcytosine.
Quantitative Data Summary
The efficiency of the direct acylation method is highlighted by the high yields and purities reported in the literature. The following table summarizes quantitative data from representative synthetic protocols.
The following are detailed experimental protocols for the synthesis of N4-Benzoylcytosine based on the direct acylation method.
Protocol 1: Synthesis using Benzoyl Chloride in Acetonitrile [4]
Reactor Setup: In a reactor under a nitrogen atmosphere, add 100 L of acetonitrile, 22 kg (196 mol) of anhydrous cytosine, 25 g of 4-dimethylaminopyridine (DMAP), and 24 kg of triethylamine.
Cooling: Cool the reaction mixture to 5-8 °C with stirring.
Addition of Benzoyl Chloride: Slowly add 34 kg of benzoyl chloride to the cooled mixture.
Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and stir at 25 °C for 1 hour.
Heating: Slowly heat the reaction mixture to 40-45 °C and maintain this temperature for 2 hours.
Work-up: Cool the mixture to room temperature and filter the solid product.
Washing and Drying: Wash the filter cake sequentially with water and ethanol. Dry the solid to obtain approximately 40 kg of N4-Benzoylcytosine.
Protocol 2: Synthesis using Benzoyl Chloride in Dichloromethane [4]
Reactor Setup: In a reactor under a nitrogen atmosphere, add 150 L of dichloromethane, 22 kg (196 mol) of anhydrous cytosine, 30 g of DMAP, and 27 kg of triethylamine.
Cooling: Cool the reaction mixture to 9-10 °C with stirring.
Addition of Benzoyl Chloride: Slowly add 36 kg of benzoyl chloride to the cooled mixture.
Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and stir at 25 °C for 1 hour.
Heating: Slowly heat the reaction mixture to reflux (40-45 °C) and maintain for 2 hours.
Work-up: Cool the mixture to room temperature and filter the solid product.
Washing and Drying: Wash the filter cake sequentially with water and ethanol. Dry the solid to obtain approximately 38 kg of N4-Benzoylcytosine.
Logical Relationship of Key Reaction Parameters
The success of the N4-Benzoylcytosine synthesis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
While this guide focuses on N4-Benzoylcytosine, it is worth noting the synthesis of other N4-acylated cytosines, such as N4-acetylcytidine, which are also important in biological research. The synthesis of these compounds often involves the acylation of the corresponding nucleoside (cytidine) rather than the free base.[5] The methodologies and challenges, such as the potential for lability of the acyl group, provide a broader context for the importance of robust and selective acylation procedures in nucleoside and nucleotide chemistry.
Conclusion
The direct acylation of cytosine with benzoyl chloride or benzoic anhydride remains the most efficient and scalable method for the synthesis of N4-Benzoylcytosine. The use of a base and a catalyst like DMAP allows for high yields and purities, making this method suitable for industrial production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this essential building block in the synthesis of modified nucleosides.
An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline N4-Benzoylcytosine Powder
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline N4-Benzoylcytosine powder. N4-Benzoylcytos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline N4-Benzoylcytosine powder. N4-Benzoylcytosine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral agents.[1] A thorough understanding of its properties is essential for its effective utilization in research and drug development.
Molecular and Structural Information
N4-Benzoylcytosine is a derivative of cytosine, a pyrimidine (B1678525) nucleobase. It features a benzoyl group attached to the exocyclic amine at the N4 position, which significantly influences its chemical properties and biological activity.[2] This modification is key in synthetic organic chemistry, often used as a protecting group in nucleoside synthesis.
The crystalline powder of N4-Benzoylcytosine exhibits distinct physical and chemical properties that are summarized below. These properties are critical for handling, formulation, and synthesis protocols.
Property
Value
Source(s)
Appearance
White to off-white or light yellow crystalline powder.[3][4][5]
Detailed methodologies are crucial for the reproducible characterization of N4-Benzoylcytosine powder. The following sections outline the standard experimental protocols for determining its key physicochemical properties.
A common method for the synthesis of N4-Benzoylcytosine involves the acylation of cytosine.[5][7]
Filter the resulting precipitate. The filtrate can be collected for solvent recycling.[5]
Wash the filter cake sequentially with water and ethanol.[5]
Dry the solid product to yield N4-Benzoylcytosine as a white solid.[5]
Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[5]
Caption: Synthesis Workflow for N4-Benzoylcytosine.
PXRD is a primary technique for confirming the crystalline nature of the powder and identifying its specific polymorphic form.[9][10]
Protocol:
Gently grind a small amount of the N4-Benzoylcytosine powder to ensure a random orientation of crystallites.
Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
Place the sample holder into the diffractometer.
Acquire the diffraction pattern, typically using Cu-Kα radiation (λ = 1.54 Å), over a relevant 2θ range (e.g., 5° to 50°).
The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline phase.[10] This pattern can be compared to reference patterns from databases or simulated from single-crystal data to confirm phase identity and purity.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[12]
Protocol:
Mix a small amount of N4-Benzoylcytosine powder (1-2 mg) with dry potassium bromide (KBr, ~200 mg).
Grind the mixture thoroughly to create a fine, homogenous powder.
Press the mixture into a thin, transparent pellet using a hydraulic press.
Place the KBr pellet in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Characteristic peaks for amide C=O, pyrimidine ring C=O, N-H, and aromatic C-H stretches can be identified.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[12][14]
Protocol:
Dissolve a small amount of N4-Benzoylcytosine powder in a suitable deuterated solvent, such as DMSO-d₆.
Transfer the solution to an NMR tube.
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the connectivity of the atoms in the molecule.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate thermal stability and identify phase transitions.
Protocol:
Place a small, accurately weighed sample (5-10 mg) of the crystalline powder into an appropriate pan (e.g., aluminum).
Place the pan into the TGA or DSC instrument.
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
TGA measures the change in mass as a function of temperature, indicating decomposition or desolvation temperatures.
DSC measures the heat flow to or from the sample, revealing events like melting, crystallization, and other phase transitions.[15] Given its high melting point with decomposition, TGA would show a mass loss starting around 300 °C, while DSC would show a corresponding endothermic event.
Characterization and Analysis Workflow
A logical workflow ensures a comprehensive characterization of the synthesized powder. The identity, purity, and crystalline nature of the material are confirmed through a series of orthogonal analytical techniques.
Utilization of N4-Benzoylcytosine in Solid-Phase Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N4-Benzoylcytosine (Bz-dC) is a widely utilized protected nucleoside phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoylcytosine (Bz-dC) is a widely utilized protected nucleoside phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The benzoyl protecting group on the exocyclic amine of deoxycytidine is crucial for preventing unwanted side reactions during the sequential addition of nucleotides. Its stability throughout the synthesis cycles and its reliable removal during the final deprotection step make it a cornerstone for the production of high-quality synthetic DNA for a myriad of applications, including therapeutic oligonucleotides, diagnostic probes, and research reagents.
These application notes provide a comprehensive guide to the effective use of N4-Benzoylcytosine phosphoramidite in automated solid-phase oligonucleotide synthesis, covering protocols from synthesis to purification, and presenting key data in a structured format.
Data Presentation
Deprotection Conditions for N4-Benzoylcytosine
The removal of the N4-benzoyl group is a critical step in obtaining the final oligonucleotide product. The following table summarizes common deprotection conditions. The choice of reagent and conditions often depends on the presence of other sensitive modifications in the oligonucleotide sequence.
Standard condition for oligonucleotides with routine modifications.
Concentrated Ammonium Hydroxide (28-30%)
65 °C
4-8 hours
Accelerated deprotection.
Concentrated Ammonium Hydroxide (28-30%)
Room Temperature
24-48 hours
Milder condition, suitable for some sensitive dyes.
AMA (Ammonium Hydroxide/40% Methylamine 1:1)
65 °C
10-15 minutes
Rapid deprotection. Caution: Not recommended for oligonucleotides containing N4-Benzoylcytosine as it can lead to transamination, forming N4-methylcytosine. Acetyl-protected dC (Ac-dC) is recommended when using AMA.[1]
Coupling Efficiency
Achieving high coupling efficiency at each step of the synthesis is paramount for obtaining a high yield of the full-length oligonucleotide. While specific coupling efficiencies can vary based on the synthesizer, reagents, and protocol, the use of N4-Benzoylcytosine phosphoramidite with standard activators is expected to yield high coupling efficiencies, typically greater than 98%. A recent study utilizing on-demand synthesized phosphoramidites, including N4-Benzoylcytosine, demonstrated coupling yields of over 98%, with the four canonical nucleoside phosphoramidites achieving up to 99.8% efficiency.[2]
Factors that can influence coupling efficiency include:
Activator: 1H-Tetrazole and 5-Ethylthio-1H-tetrazole (ETT) are common activators.
Coupling Time: Standard coupling times are typically 30-60 seconds. Longer times may be required for sterically hindered monomers.
Reagent Quality: Anhydrous conditions and high-purity reagents are essential.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
The following protocol outlines the standard steps in an automated solid-phase oligonucleotide synthesis cycle using N4-Benzoylcytosine phosphoramidite.
Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
Anhydrous Acetonitrile
Protocol:
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
Coupling: The N4-Benzoylcytosine phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This ensures that only the full-length oligonucleotides are produced.
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidation solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection Protocol
Figure 2: Workflow for cleavage and deprotection of the synthesized oligonucleotide.
Materials:
Oligonucleotide synthesized on solid support
Concentrated Ammonium Hydroxide (28-30%)
Heating block or oven
Protocol:
Cleavage from Solid Support: Transfer the solid support with the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged. Let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
Deprotection: Heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55°C overnight (8-16 hours). This step removes the benzoyl protecting groups from the cytosine bases, as well as other base and phosphate protecting groups.
Evaporation: After cooling, carefully open the vial and evaporate the ammonium hydroxide using a speed vacuum concentrator.
Resuspension: Resuspend the dried crude oligonucleotide pellet in an appropriate buffer or sterile water for subsequent purification.
HPLC Purification Protocol
High-Performance Liquid Chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to achieve high purity.
Materials:
Crude, deprotected oligonucleotide
HPLC system with a UV detector
Reverse-phase C18 column
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B: 100% Acetonitrile
Desalting columns (if necessary)
Protocol:
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
HPLC Analysis:
Equilibrate the C18 column with a low percentage of Mobile Phase B.
Inject the sample onto the column.
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
Monitor the elution profile at 260 nm. The full-length product, which is more hydrophobic due to its length, will typically elute later than the shorter failure sequences.
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length oligonucleotide.
Solvent Removal: Evaporate the solvents from the collected fractions using a speed vacuum concentrator.
Desalting: If TEAA buffer was used, perform a desalting step using a desalting column to remove the salt.
Final Product: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
Conclusion
N4-Benzoylcytosine is a robust and reliable protecting group for the solid-phase synthesis of oligonucleotides. By following standardized protocols for synthesis, deprotection, and purification, researchers and drug development professionals can consistently produce high-quality synthetic DNA for a wide range of applications. Careful attention to reagent quality and reaction conditions is essential to maximize coupling efficiency and the overall yield of the desired full-length oligonucleotide.
N4-Benzoylcytosine as an effective protecting group for cytosine in DNA synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic oligonucleotides, the strategic use of protecting groups is paramount to ensure the f...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic oligonucleotides, the strategic use of protecting groups is paramount to ensure the fidelity and yield of DNA synthesis. N4-Benzoylcytosine (Bz-dC) has long been a cornerstone as a protecting group for the exocyclic amine of 2'-deoxycytidine. Its stability under the conditions of automated phosphoramidite (B1245037) chemistry and its effective removal during deprotection have made it a widely adopted standard in academic and industrial laboratories. This document provides detailed application notes, experimental protocols, and comparative data on the use of N4-Benzoylcytosine, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective implementation in DNA synthesis.
N4-Benzoylcytosine is instrumental in preventing unwanted side reactions at the N4-amino group of cytosine during the sequential addition of nucleotide monomers in solid-phase DNA synthesis.[1] The benzoyl group is sufficiently robust to withstand the acidic conditions of detritylation and the reagents used for coupling and oxidation. Following the completion of oligonucleotide assembly, the benzoyl group is efficiently removed under basic conditions, typically with aqueous ammonium (B1175870)hydroxide (B78521), to restore the natural cytosine residue.[2]
While Bz-dC is a reliable protecting group, understanding its characteristics, particularly in comparison to alternatives like N4-Acetylcytosine (Ac-dC), is crucial for optimizing synthesis and deprotection strategies, especially for sensitive or high-throughput applications.
Data Presentation
Comparison of N4-Benzoylcytosine (Bz-dC) and N4-Acetylcytosine (Ac-dC) Protecting Groups
The choice between Bz-dC and Ac-dC can significantly impact the deprotection strategy and the purity of the final oligonucleotide product, particularly when using amine-based deprotection reagents.
Dissolve 5'-O-DMT-N4-benzoyl-2'-deoxycytidine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).[8]
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 10 minutes at room temperature.[8]
Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents).[8]
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine to yield the pure phosphoramidite.
Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum. Store under argon at -20°C.
Protocol 2: Automated Solid-Phase DNA Synthesis using N4-Benzoylcytosine Phosphoramidite
This protocol outlines the standard cycle for incorporating a Bz-dC monomer into a growing oligonucleotide chain on an automated DNA synthesizer.
Reagents:
5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite solution (0.1 M in anhydrous acetonitrile)
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
Anhydrous Acetonitrile (for washing)
Procedure (Single Synthesis Cycle):
Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.
Coupling: The N4-Benzoylcytosine phosphoramidite is co-injected with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents before the next synthesis cycle begins.
This cycle is repeated for each nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection of Oligonucleotides Containing N4-Benzoylcytosine
This protocol describes the final step to release the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide
Concentrated Ammonium Hydroxide (28-30%)
Screw-cap, pressure-tight vial
Procedure:
Transfer the CPG support from the synthesis column to a screw-cap vial.
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
Seal the vial tightly and place it in a heating block or oven at 55°C for 12-16 hours.[2]
After incubation, allow the vial to cool completely to room temperature.
Carefully open the vial in a fume hood.
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
The resulting pellet contains the crude, deprotected oligonucleotide, which can be further purified by methods such as HPLC or gel electrophoresis.
Mandatory Visualization
Caption: Workflow for automated DNA synthesis using N4-Benzoylcytosine phosphoramidite.
Caption: Comparison of deprotection outcomes for Bz-dC and Ac-dC.
Application Notes and Protocols for Incorporation of N4-Benzoylcytosine into PNA Oligomers
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of the N4-Benzoylcytosine (CBz) PNA monomer and its incorporation into Peptide Nucleic Acid (PN...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the N4-Benzoylcytosine (CBz) PNA monomer and its incorporation into Peptide Nucleic Acid (PNA) oligomers. The procedures outlined are based on established methodologies and are intended to guide researchers in the application of this modified nucleobase for various research and development purposes, such as influencing PNA-DNA binding modes and developing novel therapeutic agents.
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone that exhibits unique hybridization properties and exceptional biological stability. The modification of PNA nucleobases offers a powerful tool to modulate their binding affinity, specificity, and other physicochemical properties. N4-Benzoylcytosine is a modified cytosine base that, when incorporated into PNA oligomers, can influence the preferred binding mode to DNA targets. Specifically, the bulky benzoyl group can sterically hinder the formation of certain secondary structures, such as PNA₂-DNA triplexes, while having a minimal effect on standard Watson-Crick base pairing.[1][2][3] This attribute makes the CBz modification a valuable tool for rational PNA design in applications ranging from diagnostics to therapeutics.
This protocol details the synthesis of the N-((N4-(benzoyl)cytosin-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine monomer and its subsequent incorporation into PNA oligomers using a modified Merrifield solid-phase synthesis approach.[1]
Synthesis of N4-Benzoylcytosine PNA Monomer
The synthesis of the CBz PNA monomer is a multi-step process starting from cytosine.[1][4] The overall workflow for the monomer synthesis is depicted below.
Figure 1: Workflow for the synthesis of the N4-Benzoylcytosine PNA monomer.
To a solution of cytosine (20 g, 0.18 mol) in 400 ml of DMF, add NaH (7.2 g, 0.18 mol, 60% dispersion in oil).[1]
Stir the mixture until the evolution of hydrogen gas ceases.
Add benzyl bromoacetate and stir the reaction mixture overnight at room temperature.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction and purify the product to obtain benzyl cytosin-1-yl acetate.
Step 2: Synthesis of (N4-(benzoyl)cytosin-1-yl)acetic acid
Dissolve benzyl cytosin-1-yl acetate (10 g, 38 mmol) in 100 ml of pyridine.[1]
Add benzoyl chloride (6.6 g, 47 mmol) and stir the mixture overnight at room temperature.[1]
Evaporate the solvent under reduced pressure.
Dissolve the residue in 1 M KOH and stir for 3 hours to hydrolyze the benzyl ester.[1]
Adjust the pH to 2 with concentrated HCl to precipitate the product.[1]
Collect the precipitate by filtration to yield (N4-(benzoyl)cytosin-1-yl)acetic acid. A yield of 9.3 g (90%) has been reported for this step.[1]
Step 3: Synthesis of N-((N4-(Benzoyl)cytosin-1-yl)acetyl)-N-(2-Boc-aminoethyl)-glycine (CBz Monomer)
Couple the resulting (N4-(benzoyl)cytosin-1-yl)acetic acid with methyl N-(2-Boc-aminoethyl)glycinate using DCC (dicyclohexylcarbodiimide) and DhbtOH (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) as coupling agents.[1]
After the coupling reaction is complete, perform a final hydrolysis step with diluted potassium hydroxide (B78521) to yield the final CBz PNA monomer.[1]
Purify the final product by appropriate chromatographic techniques.
Incorporation of CBz Monomer into PNA Oligomers
The CBz monomer can be incorporated into PNA oligomers using a modified Merrifield solid-phase synthesis procedure with Boc/Cbz or Fmoc chemistry.[1][5][6] The general workflow for the solid-phase synthesis is outlined below.
Figure 2: General workflow for the solid-phase synthesis of PNA oligomers containing the CBz monomer.
Experimental Protocol: PNA Oligomer Synthesis
Materials and Reagents:
Boc-protected PNA monomers (A, G, T, and the synthesized CBz)
Resin Swelling: Swell the solid support resin in a suitable solvent like DMF.
Deprotection: Remove the protecting group from the terminal amine of the growing PNA chain. For Boc-chemistry, this is typically done with trifluoroacetic acid (TFA).
Monomer Coupling: Activate the carboxylic acid of the incoming PNA monomer (standard or CBz) using a coupling agent such as HATU. Allow the activated monomer to react with the free amine on the resin-bound PNA chain.[8] The coupling time is typically around 30 minutes.[7]
Capping: Cap any unreacted amino groups using a capping solution, commonly acetic anhydride, to prevent the formation of deletion sequences.[7]
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection, coupling, and capping step.
Repeat: Repeat the deprotection, coupling, and capping cycles for each subsequent monomer in the desired sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove the remaining protecting groups. This is often achieved using a strong acid cocktail, such as TFA with scavengers like m-cresol.[8]
Precipitation: Precipitate the crude PNA product from the cleavage solution using a non-solvent like diethyl ether.[9]
Purification and Characterization
4.1. Purification by RP-HPLC
Purify the crude PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][9]
Temperature: It is advisable to perform HPLC at an elevated temperature (e.g., 55°C) to minimize aggregation of the PNA oligomer.[8]
4.2. Characterization by Mass Spectrometry
Confirm the identity and purity of the synthesized PNA oligomer using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1][9]
The observed molecular weight should correspond to the calculated mass of the desired PNA sequence.
Quantitative Data Summary
The incorporation of the CBz monomer can influence the thermal stability of PNA-DNA duplexes. The following table summarizes representative thermal melting temperature (Tm) data for PNA oligomers with and without the CBz modification when hybridized to a complementary DNA strand.
As indicated in the data, the presence of a single CBz residue does not significantly alter the thermal stability of the PNA-DNA duplex under these conditions, suggesting that it does not interfere with Watson-Crick base pairing.[1]
Conclusion
The protocol described herein provides a comprehensive guide for the synthesis of the N4-Benzoylcytosine PNA monomer and its successful incorporation into PNA oligomers. This modified nucleobase serves as a valuable tool for researchers in the field of nucleic acid chemistry and drug development, enabling the rational design of PNA constructs with tailored hybridization properties. The provided methodologies for synthesis, purification, and characterization will facilitate the exploration of CBz-modified PNAs in a variety of applications.
Application of N4-Benzoylcytosine in the Discovery of New Antiviral Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N4-Benzoylcytosine is a chemically modified derivative of the nucleobase cytosine, which serves as a pivotal intermediate in the synthesis of n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoylcytosine is a chemically modified derivative of the nucleobase cytosine, which serves as a pivotal intermediate in the synthesis of novel nucleoside analogs with potent antiviral properties. The addition of a benzoyl group to the N4 position of the cytosine ring enhances the lipophilicity and alters the electronic properties of the molecule, allowing for improved cellular uptake and metabolic stability of its corresponding nucleoside derivatives. These derivatives are designed to act as mimics of natural nucleosides, thereby interfering with viral replication processes. This document provides a comprehensive overview of the application of N4-Benzoylcytosine in antiviral drug discovery, including quantitative data on the efficacy of its derivatives, detailed experimental protocols for antiviral screening, and a visual representation of their mechanism of action.
Mechanism of Action: Inhibition of Viral Replication
Nucleoside analogs derived from N4-Benzoylcytosine primarily exert their antiviral effects by inhibiting viral replication.[1] Once inside a host cell, these analogs are metabolically converted into their active triphosphate form by host or viral kinases. This triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses).
The incorporation of the modified nucleoside analog leads to one of two primary outcomes:
Chain Termination: The analog may lack a crucial 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond with the next incoming nucleotide. This results in the premature termination of the nascent viral genome, halting replication.
Lethal Mutagenesis: Alternatively, the incorporated analog may have altered base-pairing properties, leading to misincorporation of nucleotides during subsequent rounds of replication. This accumulation of mutations in the viral genome, known as "error catastrophe," ultimately renders the progeny virions non-viable.
The benzoyl moiety of the parent compound can influence the efficiency of the initial phosphorylation steps and the interaction of the triphosphate analog with the viral polymerase, thereby modulating the overall antiviral potency.
Quantitative Data on Antiviral Activity
The modification of nucleoside analogs with an N4-benzoyl group has been shown to significantly enhance their antiviral activity against a range of viruses. The following table summarizes the available quantitative data for select N4-Benzoylcytosine derivatives.
Compound Name
Virus
Cell Line
EC50 (µM)
IC50 (µM)
CC50 (µM)
Selectivity Index (SI = CC50/EC50)
Reference
N4-p-iodobenzoyl-D2FC
HIV-1
MT-2
Potency increased 46-fold compared to parent D-D2FC
Note: Specific EC50, IC50, and CC50 values for the N4-benzoyl derivatives were not explicitly stated in the cited literature, but their significantly enhanced potency compared to the parent compounds was highlighted.[1] The Selectivity Index (SI) is a crucial metric that indicates the therapeutic window of a compound; a higher SI value is desirable.
Experimental Protocols
The following are detailed protocols for two standard in vitro assays used to evaluate the antiviral activity of compounds derived from N4-Benzoylcytosine.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used for the initial screening of compounds to determine their ability to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
Susceptible host cell line (e.g., MDCK for influenza, Vero for herpesviruses)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Virus stock with a known titer
Test compound (N4-Benzoylcytosine derivative)
96-well cell culture plates
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Cell viability reagent (e.g., Neutral Red or MTT)
Inverted microscope
Microplate reader
Protocol:
Cell Seeding:
a. Culture host cells to 80-90% confluency.
b. Harvest cells using trypsin-EDTA and resuspend in complete medium.
c. Seed the 96-well plates with an appropriate cell density to form a confluent monolayer within 24 hours.
d. Incubate the plates at 37°C in a 5% CO2 incubator.
Compound Preparation and Addition:
a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
b. Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
c. Once the cell monolayer is confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include wells for cell control (medium only) and virus control (medium only at this stage).
Virus Infection:
a. Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 48-72 hours.
b. Add the diluted virus to all wells except the cell control wells.
Incubation:
a. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
Quantification of CPE:
a. Visually inspect the plates under an inverted microscope to assess the degree of cell protection.
b. For a quantitative measurement, use a cell viability assay. For example, with MTT:
i. Add MTT solution to each well and incubate for 2-4 hours.
ii. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
iii. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
a. Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).
b. Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE.
c. In a parallel assay without virus infection, determine the 50% cytotoxic concentration (CC50) of the compound.
d. Calculate the Selectivity Index (SI = CC50/EC50).
Virus Yield Reduction Assay
This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.
Cell Seeding and Compound Treatment:
a. Seed a suitable host cell line in 24-well plates and grow to confluency.
b. Treat the cells with serial dilutions of the test compound for a predetermined period before or after infection.
Virus Infection:
a. Infect the cells with the virus at a defined MOI (e.g., 0.1).
b. After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.
Incubation and Supernatant Collection:
a. Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
b. At the end of the incubation, collect the cell culture supernatants, which contain the progeny virus.
Quantification of Viral Titer (Plaque Assay):
a. Prepare 10-fold serial dilutions of the collected supernatants.
b. Infect fresh monolayers of host cells in 6-well or 12-well plates with these dilutions.
c. After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
d. Incubate the plates until viral plaques are visible (typically 2-10 days, depending on the virus).
e. Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet to visualize and count the plaques.
Data Analysis:
a. Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each supernatant.
b. Determine the percentage of virus yield reduction for each compound concentration compared to the untreated virus control.
c. Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the virus yield by 50%.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening of N4-Benzoylcytosine derivatives.
Signaling Pathway: Inhibition of Viral Polymerase
Caption: Mechanism of action of N4-Benzoylcytosine nucleoside analogs.
N4-Benzoylcytosine: A Key Reactant in the Synthesis of Therapeutic Nucleoside Analogs
Introduction N4-Benzoylcytosine serves as a crucial building block in the synthesis of a wide array of therapeutic nucleoside analogs, which are cornerstone chemotherapeutic agents for treating viral infections and vario...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N4-Benzoylcytosine serves as a crucial building block in the synthesis of a wide array of therapeutic nucleoside analogs, which are cornerstone chemotherapeutic agents for treating viral infections and various cancers. The benzoyl group acts as a robust protecting group for the N4-amino functionality of cytosine, ensuring stability and directing reactivity during the intricate multi-step synthesis of these life-saving drugs. This application note provides detailed protocols for the synthesis of key therapeutic nucleoside analogs utilizing N4-Benzoylcytosine, summarizes relevant quantitative data, and illustrates the synthetic workflows and mechanism of action of these important compounds.
Data Presentation
The following tables provide a summary of representative nucleoside analogs synthesized using N4-Benzoylcytosine and their reported biological activities.
Table 1: Therapeutic Nucleoside Analogs Synthesized from N4-Benzoylcytosine and their Applications.
Table 2: Reported Biological Activity of N4-Benzoylcytosine Derived Nucleoside Analogs.
Compound
Cell Line
IC50 (µM)
Therapeutic Target
Gemcitabine
Pancreatic Cancer Cells (PC-3)
10 - 50
DNA synthesis
Gemcitabine
Hepatocellular Carcinoma Cells (HepG2)
10 - 50
DNA synthesis
N4-(pivaloyloxy)cytidine
Vero and LLC-MK2 cells (Pox viruses)
- (SI values of 50-100)
Viral replication
N4-(benzoyloxy)cytidine
Vero and LLC-MK2 cells (Pox viruses)
- (SI values of 10-67)
Viral replication
1-[(2-hydroxyethoxy)methyl]-5-fluorouracil
Escherichia coli K-12
1.2
Bacterial growth
IC50: The half maximal inhibitory concentration. SI: Selectivity Index.
Experimental Protocols
Detailed methodologies for the synthesis of prominent therapeutic nucleoside analogs from N4-Benzoylcytosine are provided below. These protocols are based on established synthetic routes and are intended for use by qualified researchers.
Protocol 1: Synthesis of Gemcitabine via Vorbrüggen Glycosylation
This protocol outlines the key glycosylation step in the synthesis of Gemcitabine, a widely used anticancer drug.
Silylation of N4-Benzoylcytosine: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend N4-Benzoylcytosine (1.2 equivalents) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS). Reflux the mixture until the solution becomes clear, indicating complete silylation. Remove excess HMDS under reduced pressure to obtain silylated N4-Benzoylcytosine as a solid.
Glycosylation Reaction: Dissolve the silylated N4-Benzoylcytosine and 1,3,5-Tri-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected Gemcitabine.
Deprotection: The benzoyl protecting groups are typically removed by treatment with methanolic ammonia (B1221849) to yield Gemcitabine.
Protocol 2: Synthesis of Lamivudine (3TC) Intermediate
This protocol describes the glycosylation step for a key intermediate in the synthesis of the anti-HIV drug, Lamivudine.
Silylation: Prepare silylated N4-Benzoylcytosine as described in Protocol 1.
Glycosylation: Dissolve the silylated N4-Benzoylcytosine and (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile. Cool the mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.
Reaction and Work-up: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC. Quench with saturated aqueous sodium bicarbonate.
Extraction and Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude intermediate.
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the protected Lamivudine intermediate.
Deprotection: The acetyl and benzoyl protecting groups are subsequently removed to yield Lamivudine.
Visualizations
The following diagrams illustrate the general synthetic workflow for nucleoside analogs and the mechanism of action of Gemcitabine.
Caption: General experimental workflow for nucleoside analog synthesis.
Caption: Intracellular activation and mechanism of action of Gemcitabine.[1][2]
the use of N4-Benzoylcytosine in the PCR amplification of GC-rich DNA sequences
Application Note & Protocol For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent yet formidable challenge in molecular biology. These region...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent yet formidable challenge in molecular biology. These regions, characterized by a high percentage of guanine (B1146940) (G) and cytosine (C) bases (typically >60%), are notoriously difficult to amplify using standard Polymerase Chain Reaction (PCR) protocols. Their inherent stability and propensity to form complex secondary structures, such as hairpins and G-quadruplexes, can impede DNA polymerase activity, leading to low or no amplification product. This document provides a detailed overview of established methods and explores potential novel strategies for overcoming these challenges.
The Challenge of GC-Rich Templates
The primary obstacles in amplifying GC-rich DNA are twofold:
High Melting Temperature (Tm): The three hydrogen bonds between G and C bases make these regions more thermally stable than AT-rich regions.[1][2] This requires higher denaturation temperatures to separate the DNA strands, which can in turn decrease the half-life of the DNA polymerase.
Secondary Structures: GC-rich sequences are prone to forming stable intramolecular and intermolecular secondary structures that can block polymerase progression, resulting in incomplete or non-specific amplification.[1][2][3]
Established Strategies for Amplifying GC-Rich DNA
Several strategies have been developed to counteract the challenges posed by GC-rich templates. These generally involve optimizing PCR conditions, utilizing chemical additives, or employing specialized DNA polymerases.
Chemical Additives
A common and effective approach is the inclusion of chemical additives in the PCR reaction mix. These additives, often referred to as PCR enhancers, work by reducing the melting temperature of the DNA and destabilizing secondary structures.
A dGTP analog that reduces the stability of GC base pairing, thereby minimizing the formation of secondary structures.[1][4]
May affect subsequent DNA staining with intercalating dyes like ethidium (B1194527) bromide.[1]
Specialized DNA Polymerases and Buffers
Many commercially available DNA polymerases have been specifically engineered or are supplied with optimized buffers for the amplification of difficult templates, including those with high GC content.[1][7] For instance, polymerases fused with DNA binding proteins, such as Sso7d, exhibit increased processivity and are better able to traverse complex secondary structures.[8] Additionally, some master mixes are specifically formulated for GC-rich templates and may contain a proprietary blend of enhancers.[1]
Optimization of PCR Cycling Conditions
Fine-tuning the thermal cycling parameters is crucial for the successful amplification of GC-rich DNA.
Denaturation: Increasing the denaturation temperature (e.g., to 98°C) and duration can help to fully melt the template DNA. However, prolonged exposure to high temperatures can damage the polymerase.
Annealing: A higher annealing temperature can increase the specificity of primer binding.[9] Gradient PCR can be employed to empirically determine the optimal annealing temperature. "Touchdown PCR" is a technique where the annealing temperature is gradually decreased in successive cycles, which can enhance specificity.[3]
Extension: Using a lower extension temperature (e.g., 65-68°C) can sometimes improve results, although this is enzyme-dependent.
A Potential Role for N4-Modified Cytosine Analogs
While direct evidence for the use of N4-Benzoylcytosine in PCR is not available in the reviewed literature, studies on a related compound, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP), offer a promising avenue for future exploration. Research has shown that replacing dCTP with N4me-dCTP in the PCR mix can significantly improve the amplification of GC-rich regions.[10][11]
The proposed mechanism is that the N4-methyl group interferes with the formation of Hoogsteen hydrogen bonds, which are critical for the stability of certain secondary structures like G-quadruplexes. By disrupting these structures, N4me-dCTP facilitates the passage of the DNA polymerase. It is plausible that the bulkier benzoyl group of N4-Benzoylcytosine could have a similar or even more pronounced disruptive effect on secondary structures, although this would need to be empirically validated. The incorporation of such modified cytosines also results in amplicons with a lower melting temperature, which could be advantageous for downstream applications.[10][11]
Experimental Protocols
General Protocol for PCR of GC-Rich DNA using Additives
This protocol provides a starting point for the amplification of GC-rich templates using common additives. Optimization will likely be required for specific primer-template systems.
1. Reaction Setup:
Component
50 µL Reaction
Final Concentration
10X PCR Buffer
5 µL
1X
dNTPs (10 mM each)
1 µL
200 µM each
Forward Primer (10 µM)
2.5 µL
0.5 µM
Reverse Primer (10 µM)
2.5 µL
0.5 µM
Template DNA
variable
1-250 ng
DMSO (100%)
2.5 µL
5%
Betaine (5 M)
10 µL
1 M
Taq DNA Polymerase (5 U/µL)
0.5 µL
2.5 U
Nuclease-free water
to 50 µL
Note: The concentrations of DMSO and betaine may need to be optimized. A gradient of concentrations should be tested.
2. Thermal Cycling:
Step
Temperature
Time
Cycles
Initial Denaturation
95-98°C
2-5 min
1
Denaturation
95-98°C
30-60 sec
30-40
Annealing
60-70°C
30-60 sec
Extension
68-72°C
1 min/kb
Final Extension
68-72°C
5-10 min
1
Hold
4°C
∞
Protocol for Touchdown PCR
Touchdown PCR can improve specificity by starting with a high annealing temperature that is then progressively lowered.
1. Reaction Setup: As per the general protocol.
2. Thermal Cycling:
Step
Temperature
Time
Cycles
Initial Denaturation
95°C
3 min
1
Denaturation
95°C
30 sec
10
Annealing
70°C (-1°C/cycle)
30 sec
Extension
72°C
1 min/kb
Denaturation
95°C
30 sec
25
Annealing
60°C
30 sec
Extension
72°C
1 min/kb
Final Extension
72°C
7 min
1
Hold
4°C
∞
Visualizing the Workflow and Logical Relationships
Caption: A generalized workflow for the PCR amplification of GC-rich DNA sequences.
Caption: Logical relationships of factors influencing GC-rich PCR success.
Conclusion
The amplification of GC-rich DNA sequences remains a significant hurdle in molecular biology research. However, a combination of optimized protocols, the use of chemical additives, and specialized DNA polymerases can significantly improve success rates. While the direct application of N4-Benzoylcytosine in PCR is not yet established, the promising results from similar N4-modified cytosine analogs suggest a potential new frontier in tackling these challenging templates. Researchers are encouraged to empirically test and optimize the strategies outlined in this document to achieve robust and reliable amplification of their GC-rich targets.
Application Notes and Protocols: N4-Benzoylcytosine in the Synthesis of 2'-Fluorinated L-Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview and detailed protocols for the use of N4-Benzoylcytosine as a key intermediate in the chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of N4-Benzoylcytosine as a key intermediate in the chemical synthesis of 2'-fluorinated L-nucleoside analogs. These analogs are a critical class of compounds in the development of antiviral and anticancer therapeutics. The benzoyl protecting group on the exocyclic amine of cytosine offers stability during the crucial glycosylation and fluorination steps. This document outlines the general synthetic strategy, detailed experimental procedures for key reactions, and data on the biological activity of representative compounds.
Introduction
2'-Fluorinated nucleoside analogs, particularly those of the L-configuration, have emerged as potent antiviral and anticancer agents. The introduction of a fluorine atom at the 2'-position of the sugar moiety can significantly enhance the metabolic stability and biological activity of these compounds. N4-Benzoylcytosine is a pivotal building block in the synthesis of 2'-fluorinated L-cytidine analogs. The benzoyl group serves as a robust protecting group for the N4-amino function of cytosine, preventing unwanted side reactions during the chemical transformations of the sugar moiety and the glycosidic bond formation. This document provides detailed methodologies for the synthesis of these valuable compounds, leveraging N4-Benzoylcytosine as a key starting material.
General Synthetic Workflow
The chemical synthesis of 2'-fluorinated L-nucleoside analogs using N4-Benzoylcytosine typically follows a convergent approach. This involves the synthesis of a suitably protected 2'-fluoro-L-sugar derivative, which is then coupled with silylated N4-Benzoylcytosine. The subsequent deprotection of the resulting nucleoside affords the final 2'-fluorinated L-nucleoside analog.
Caption: General workflow for the synthesis of 2'-fluorinated L-nucleoside analogs.
Experimental Protocols
Protocol 1: Synthesis of a Protected 2-Deoxy-2-fluoro-L-arabinofuranosyl Intermediate
This protocol describes the preparation of a key fluorinated sugar intermediate starting from L-arabinose.
Benzylation: L-arabinose is treated with benzyl alcohol in the presence of HCl gas to protect the anomeric hydroxyl group.
Isopropylidene Protection: The resulting benzyl glycoside is reacted with 2,2-dimethoxypropane and a catalytic amount of p-TsOH in acetone to protect the 3- and 4-hydroxyl groups.
Oxidation: The 2-hydroxyl group is oxidized using pyridinium dichromate and acetic anhydride in dichloromethane.
Reduction: The resulting ketone is reduced with sodium borohydride in methanol to yield the L-ribo configuration.
Deprotection and Rearrangement: The isopropylidene group is removed with trifluoroacetic acid, followed by treatment with methanolic HCl to induce ring rearrangement to the furanose form.
Benzoylation: The hydroxyl groups are protected by reaction with benzoyl chloride in pyridine.
Fluorination: The 2'-hydroxyl group is activated with thionyl chloride and imidazole in DMF/DCM, followed by nucleophilic fluorination using triethylamine trihydrofluoride in ethyl acetate to introduce the 2'-fluoro group in the arabino configuration.
Bromination: The anomeric position is activated by treatment with HBr in acetic acid to yield the glycosyl bromide, which is used directly in the next step.
Protocol 2: Glycosylation of Silylated N4-Benzoylcytosine with the Fluorinated L-Sugar
This protocol outlines the crucial coupling reaction between the prepared fluorinated L-sugar and N4-Benzoylcytosine.
Silylation of N4-Benzoylcytosine: A suspension of N4-Benzoylcytosine in hexamethyldisilazane is heated at reflux with a catalytic amount of ammonium sulfate until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated N4-Benzoylcytosine.
Glycosylation: The silylated N4-Benzoylcytosine is dissolved in anhydrous acetonitrile. The freshly prepared 2-deoxy-2-fluoro-L-arabinofuranosyl bromide, dissolved in anhydrous acetonitrile, is added to the solution. The mixture is cooled, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).
Work-up and Purification: The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the protected N4-benzoyl-2'-deoxy-2'-fluoro-β-L-arabinofuranosylcytosine.
Protocol 3: Deprotection of the Nucleoside Analog
This final step removes the protecting groups to yield the desired 2'-fluorinated L-nucleoside analog.
Ammonolysis: The protected nucleoside is dissolved in methanolic ammonia in a sealed pressure vessel. The solution is stirred at room temperature overnight.
Purification: The solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography to afford the final 2'-deoxy-2'-fluoro-β-L-arabinofuranosylcytosine.
Data Presentation
The following table summarizes the antiviral activity of a representative 2'-fluorinated L-nucleoside analog, Clevudine (L-FMAU), which is structurally related to the compounds synthesized using the described methods.[1]
Compound
Virus
Cell Line
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Clevudine (L-FMAU)
HBV
2.2.15
0.1
>100
>1000
Clevudine (L-FMAU)
EBV
P3HR-1
5.0
>100
>20
EC₅₀: 50% effective concentration required to inhibit viral replication.
CC₅₀: 50% cytotoxic concentration.
SI: Selectivity Index (CC₅₀/EC₅₀).
Signaling Pathway and Mechanism of Action
2'-Fluorinated L-nucleoside analogs typically act as chain terminators of viral DNA or RNA synthesis. After entering the cell, they are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to the termination of nucleic acid elongation and inhibition of viral replication.
Caption: Mechanism of action of 2'-fluorinated L-nucleoside analogs.
Conclusion
N4-Benzoylcytosine is an indispensable reagent for the efficient and controlled synthesis of 2'-fluorinated L-nucleoside analogs. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of these promising therapeutic agents. The use of the benzoyl protecting group ensures high yields and simplifies the purification of intermediates. The resulting 2'-fluorinated L-nucleoside analogs exhibit potent and selective antiviral activity, highlighting their potential for further development as novel drugs.
N4-Benzoylcytosine as a fundamental building block for potential antiviral agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction N4-Benzoylcytosine is a chemically modified nucleobase that serves as a crucial building block in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoylcytosine is a chemically modified nucleobase that serves as a crucial building block in the synthesis of a wide array of nucleoside analogs with significant potential as antiviral therapeutics.[1] The addition of the benzoyl group to the exocyclic amine of cytosine offers several advantages in medicinal chemistry, including enhanced metabolic stability and improved cellular uptake. This strategic modification has led to the development of potent inhibitors of viral replication, particularly against DNA viruses such as poxviruses. These application notes provide a comprehensive overview of the utility of N4-Benzoylcytosine in antiviral drug discovery, including detailed experimental protocols and a summary of antiviral activity data.
Mechanism of Action: Targeting Viral Replication
Nucleoside analogs derived from N4-Benzoylcytosine primarily exert their antiviral effects by targeting the viral DNA replication machinery.[2] Upon entering a host cell, these compounds are typically metabolized by host or viral kinases into their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, a key enzyme responsible for replicating the viral genome.
By mimicking the natural deoxynucleotide triphosphate, the N4-benzoylated analog can be incorporated into the growing viral DNA chain. However, the presence of the modified base or sugar moiety often leads to chain termination, effectively halting further DNA synthesis.[2] This targeted inhibition of viral DNA replication is a hallmark of many successful antiviral drugs and underscores the therapeutic potential of N4-Benzoylcytosine derivatives. Poxviruses, which replicate in the cytoplasm, encode their own DNA replication machinery, making the viral DNA polymerase an attractive and specific target for antiviral intervention.[2][3]
Quantitative Antiviral Activity
The antiviral efficacy of N4-Benzoylcytosine derivatives is quantified by determining their 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates greater selectivity for the virus over the host cell.
Table 1: Antiviral Activity of N4-(Benzoyloxy)cytidine against Poxviruses
Virus Strain
Cell Line
EC50 (µM)
CC50 (µM)
Selectivity Index (SI)
Vaccinia virus
HeLa
1.5
>100
>66.7
Cowpox virus
Vero
2.0
>100
>50.0
Data is representative and compiled from literature reports. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N4-Benzoyl-Substituted Nucleoside Analogs
This protocol provides a general method for the N4-benzoylation of a cytidine (B196190) nucleoside analog.
Dissolve the cytidine nucleoside analog in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C in an ice bath.
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
Extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford the pure N4-benzoyl-substituted nucleoside analog.
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Plaque Reduction Assay for Antiviral Activity against Poxviruses
This protocol details the procedure for determining the antiviral activity of a test compound against a poxvirus, such as vaccinia virus, using a plaque reduction assay.[1][4][5][6]
Materials:
Confluent monolayer of host cells (e.g., Vero or BS-C-1 cells) in 6-well plates
Poxvirus stock of known titer (plaque-forming units [PFU]/mL)
Test compound stock solution (e.g., in DMSO)
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Phosphate-buffered saline (PBS)
Procedure:
Prepare serial dilutions of the test compound in cell culture medium.
Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.
Infect the cells with the poxvirus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
Add the different concentrations of the test compound (in duplicate or triplicate) to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
Add 2 mL of overlay medium to each well.
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
After incubation, aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
Count the number of plaques in each well.
Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Visualizations
Caption: Workflow for antiviral drug development using N4-Benzoylcytosine.
Caption: Simplified Poxvirus Replication Cycle in the host cell cytoplasm.
Caption: Proposed mechanism of action for N4-Benzoylcytosine antiviral agents.
strategies for optimizing the yield of N4-Benzoylcytosine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N4-Benzoylcytosine. Troubl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N4-Benzoylcytosine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of N4-Benzoylcytosine.
Q1: Why is my reaction yield of N4-Benzoylcytosine significantly lower than expected?
Low yields can result from several factors. Consider the following potential causes and solutions:
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Ensure the reaction is stirred for the recommended duration, typically allowing it to warm to room temperature and then heating to 40-45°C for a couple of hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (cytosine).
Moisture in Reaction: Cytosine and solvents should be anhydrous. The presence of water can hydrolyze the benzoylating agent (benzoyl chloride or benzoic anhydride) and reduce the efficiency of the reaction.
Solution: Use anhydrous cytosine and dry solvents. Conduct the reaction under an inert atmosphere, such as nitrogen.[2]
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields.
Solution: A common molar ratio for benzoyl chloride or benzoic anhydride (B1165640) to cytosine is between 1:1 and 1.5:1.[1] Ensure accurate measurement of all reagents.
Inefficient Catalyst Activity: The catalyst, 4-dimethylaminopyridine (B28879) (DMAP), may be of poor quality or used in an insufficient amount.
Solution: Use a high-purity grade of DMAP and ensure it is used in catalytic amounts.
Q2: The purity of my N4-Benzoylcytosine is low, as indicated by HPLC analysis. What are the likely impurities and how can I remove them?
Low purity is often due to side reactions or residual starting materials.
Potential Impurities:
Unreacted Cytosine: Due to its low solubility, unreacted cytosine can be difficult to remove.
Di-benzoylated Cytosine: Although less common, over-benzoylation can occur.
Benzoic Acid: Formed from the hydrolysis of the benzoylating agent.
Purification Strategies:
Washing: The crude product is typically washed with water and ethanol (B145695) to remove unreacted starting materials and soluble byproducts.[1][2]
Recrystallization: Due to the low solubility of N4-Benzoylcytosine in many common solvents, finding a suitable recrystallization solvent can be challenging.[3] Experiment with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) followed by the addition of an anti-solvent.
Column Chromatography: While possible, the low solubility of the product can make column chromatography difficult.[3]
Q3: My reaction mixture becomes very thick and difficult to stir. What should I do?
This is a common observation as the product, N4-Benzoylcytosine, often precipitates out of the reaction mixture.
Solution:
Ensure you are using a sufficient volume of solvent. Acetonitrile is a commonly used solvent for this reaction.[2]
Use a mechanical stirrer that can handle viscous slurries.
The formation of a precipitate is a normal part of the process and indicates product formation. Continue stirring as effectively as possible to ensure homogeneity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N4-Benzoylcytosine.
Q1: What are the recommended starting materials and reagents for the synthesis of N4-Benzoylcytosine?
The most common method involves the reaction of cytosine with a benzoylating agent.[1][2]
Q2: What are the optimal reaction conditions for synthesizing N4-Benzoylcytosine?
Optimal conditions are crucial for achieving high yield and purity.
Parameter
Recommended Condition
Temperature
Initial cooling to 5-10°C during the addition of the benzoylating agent, followed by warming to room temperature and then heating to 40-45°C.[1][2]
Reaction Time
Typically several hours. The reaction is often stirred for 1 hour at room temperature and then 2 hours at 40-45°C.[1][2]
Atmosphere
Inert atmosphere (e.g., nitrogen) is recommended to prevent moisture contamination.[2]
Q3: How is the N4-Benzoylcytosine product isolated from the reaction mixture?
The product is typically isolated by filtration.
Procedure: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The filter cake is then washed sequentially with water and an alcohol like ethanol to remove impurities.[1][2]
Q4: What are the key safety precautions to consider during this synthesis?
Reagents: Benzoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction: The reaction can be exothermic, especially during the addition of benzoyl chloride. Slow, dropwise addition with cooling is recommended to control the reaction temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of N4-Benzoylcytosine using Benzoyl Chloride
This protocol is adapted from a patented method.[1]
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve cytosine, 4-dimethylaminopyridine (DMAP), and triethylamine in a suitable solvent (e.g., acetonitrile).
Addition of Benzoyl Chloride: Cool the mixture to 5-10°C. Slowly add benzoyl chloride dropwise to the stirred solution. The molar ratio of benzoyl chloride to cytosine should be between 1:1 and 1.5:1.
Reaction Progression: After the addition is complete, allow the reaction mixture to naturally warm to room temperature and stir for 1 hour at 25°C. Then, slowly heat the mixture to 40-45°C and maintain this temperature for 2 hours.
Workup: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.
Purification: Wash the filter cake with water and then with ethanol.
Drying: Dry the resulting solid to obtain N4-Benzoylcytosine.
Visualizations
Caption: Experimental workflow for the synthesis of N4-Benzoylcytosine.
Caption: Troubleshooting logic for low yield or purity in N4-Benzoylcytosine synthesis.
troubleshooting and resolving low yield in N4-Benzoylcytosine preparation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield in the synthesis of N4-Benzoylcytosine. Troubleshooting Gu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield in the synthesis of N4-Benzoylcytosine.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that can lead to decreased N4-Benzoylcytosine yield.
Q1: I have very little or no solid product after the reaction. What could be the primary cause?
A1: A low or negligible amount of precipitate suggests that the acylation reaction did not proceed to completion. Several factors could be responsible. A systematic check of the following is recommended:
Reagent Quality: Ensure that the cytosine is anhydrous and the benzoyl chloride has not hydrolyzed. Old or improperly stored benzoyl chloride can react with atmospheric moisture to form benzoic acid, which will not participate in the acylation reaction. The use of fresh, high-purity reagents is critical.
Reaction Conditions: The reaction is sensitive to temperature. The initial dropwise addition of benzoyl chloride should be carried out at a low temperature (5-10°C) to control the exothermic reaction.[1] Subsequently, allowing the reaction to warm to room temperature and then heating it to 40-45°C is crucial for driving the reaction to completion.[1][2]
Presence of a Base and Catalyst:Triethylamine (B128534) is essential to neutralize the HCl generated during the reaction. 4-Dimethylaminopyridine (B28879) (DMAP) acts as a catalyst.[1][2] Ensure that both were added in the correct molar ratios.
Q2: My final product yield is significantly lower than expected after filtration and drying. Where could I be losing my product?
A2: Product loss is common during the workup and purification steps, especially given the low solubility of N4-Benzoylcytosine in many common solvents.[3] Consider the following potential sources of loss:
Incomplete Precipitation: While N4-Benzoylcytosine is poorly soluble in acetonitrile (B52724), some product may remain in the filtrate. Ensure the reaction mixture is cooled sufficiently before filtration to maximize precipitation.
Washing Steps: The protocol involves washing the filter cake with water and ethanol (B145695).[1][2] While this is effective for removing impurities, excessive washing or the use of large volumes of solvent can lead to product loss. Use just enough solvent to wash away impurities.
Product Hydrolysis: N-acyl cytosine derivatives can be susceptible to hydrolysis, which would convert the desired product back to cytosine or to a uracil (B121893) derivative.[4] Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the workup. The washing steps with water should be performed with neutral pH water.
Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?
A3: Low purity can be attributed to unreacted starting materials or the formation of side products.
Unreacted Cytosine: The most common impurity is likely unreacted cytosine. The recommended washing of the crude product with water and ethanol is generally effective at removing cytosine, which has different solubility properties.[1][2]
Benzoic Acid: If the benzoyl chloride used was not fresh, benzoic acid could be present as an impurity. Washing with a mildly basic aqueous solution could help remove it, but care must be taken to avoid hydrolysis of the N4-Benzoylcytosine.
Di-benzoylated Product: While less common, it is possible for a second benzoyl group to attach to another position on the cytosine ring. Careful control of the stoichiometry of benzoyl chloride is important to minimize this.
To assess purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry can be employed.[3] Recrystallization can be attempted for further purification, though finding a suitable solvent can be challenging due to the compound's low solubility.[2][5]
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of reactants for the synthesis of N4-Benzoylcytosine?
A: A molar ratio of benzoyl chloride to cytosine between 1:1 and 1.5:1 is recommended.[1] Using a slight excess of benzoyl chloride can help drive the reaction to completion.
Q: Is the reaction atmosphere critical for a high yield?
A: Yes, conducting the reaction under an inert atmosphere, such as nitrogen, is recommended to prevent the reaction of benzoyl chloride with atmospheric moisture.[1][2]
Q: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
A: DMAP is a highly effective acylation catalyst that accelerates the reaction between cytosine and benzoyl chloride, leading to higher yields in a shorter reaction time.[1]
Q: My N4-Benzoylcytosine product is difficult to dissolve for analysis. What solvents can I use?
A: N4-Benzoylcytosine has low solubility in many common solvents. It is slightly soluble in aqueous acid and DMSO, especially with heating.[2][5] For analytical purposes like NMR, deuterated DMSO (DMSO-d6) is often used.
Experimental Protocols
Key Experiment: Synthesis of N4-Benzoylcytosine
This protocol is adapted from a patented method with a reported yield of ≥93%.[1]
Materials:
Cytosine (anhydrous)
Benzoyl chloride
Triethylamine
4-Dimethylaminopyridine (DMAP)
Acetonitrile
Water (deionized)
Ethanol
Procedure:
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add acetonitrile.
Add anhydrous cytosine, DMAP, and triethylamine to the acetonitrile and stir until a uniform suspension is formed.
Cool the reaction mixture to 5-10°C using an ice bath.
Slowly add benzoyl chloride dropwise to the cooled mixture, maintaining the temperature between 5-10°C.
After the addition is complete, allow the reaction mixture to naturally warm to room temperature (approximately 25°C) and stir for 1 hour.
Slowly heat the mixture to 40-45°C and maintain this temperature for 2 hours.
Cool the reaction mixture to room temperature.
Collect the solid product by filtration.
Wash the filter cake sequentially with water and then with ethanol.
Dry the solid product under vacuum to obtain N4-Benzoylcytosine.
addressing challenges in the removal of the benzoyl protecting group from cytosine
Welcome to the technical support center for challenges in the removal of the benzoyl protecting group from cytosine. This resource is designed for researchers, scientists, and drug development professionals to provide tr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for challenges in the removal of the benzoyl protecting group from cytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful deprotection of N⁴-benzoyl-protected cytosine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the benzoyl group from cytosine.
Issue 1: Incomplete or Slow Deprotection
Question: My deprotection reaction is either very slow or does not go to completion, as indicated by TLC or LC-MS analysis. What are the possible causes and solutions?
Answer: Incomplete deprotection is a common challenge. Here are the primary causes and how to address them:
Insufficient Reagent Concentration or Activity: The concentration of the basic reagent (e.g., ammonia (B1221849), methylamine) may be too low, or the reagent may have degraded over time.
Solution: Use fresh, concentrated reagents. For aqueous ammonia, use a concentration of 28-30%. If preparing methanolic ammonia, ensure the methanol (B129727) is saturated with ammonia gas.
Low Reaction Temperature: The reaction kinetics are highly dependent on temperature. Room temperature reactions can be sluggish.
Solution: Increase the reaction temperature. Heating the reaction mixture to 55-65 °C can significantly reduce the reaction time.[1]
Poor Solubility: The protected cytosine derivative may not be fully soluble in the reaction medium, limiting its exposure to the deprotecting agent.
Solution: Add a co-solvent to improve solubility. For aqueous ammonia reactions, adding a small amount of methanol can help create a homogeneous solution.[1]
Steric Hindrance: Bulky groups near the N⁴-benzoyl group on the cytosine or elsewhere on the molecule can sterically hinder the approach of the nucleophile.
Solution: Increase the reaction time and/or temperature. Alternatively, a smaller, more potent nucleophile like methylamine (B109427) may be more effective.
Issue 2: Observation of Side Products
Question: I am observing unexpected peaks in my HPLC or mass spectrometry data after the deprotection reaction. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can occur during benzoyl deprotection of cytosine. Identifying the side product is key to mitigating its formation.
Transamination with Methylamine: When using methylamine for deprotection, a common side reaction is the formation of N⁴-methyl-cytosine.[2]
Solution: If N⁴-methylation is a concern, consider using aqueous or methanolic ammonia instead of methylamine. If the speed of methylamine is required, using acetyl-protected cytidine (B196190) (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC) during oligonucleotide synthesis can prevent this side reaction when using AMA (Ammonium hydroxide (B78521)/Methylamine) for deprotection.[3]
Benzoyl Group Migration: In nucleosides with free hydroxyl groups on the sugar moiety, the benzoyl group can migrate from the N⁴ position of cytosine to a nearby hydroxyl group, particularly under basic conditions.[4][5][6]
Solution: This is a complex issue related to the inherent reactivity of the molecule. If migration is suspected, it is crucial to fully characterize the side product. To minimize migration, it is best to use the mildest possible deprotection conditions (e.g., lower temperature, shorter reaction time) that still afford complete deprotection of the primary benzoyl group. Protecting the hydroxyl groups on the sugar can also prevent this side reaction.
Modification of other sensitive groups: If your molecule contains other base-labile protecting groups, they may be prematurely cleaved under the deprotection conditions.
Solution: Choose a deprotection method that is orthogonal to the other protecting groups present in your molecule. A milder condition, such as methanolic ammonia at room temperature, might be more selective than heated aqueous ammonia or AMA.
Issue 3: Product Solubility and Isolation
Question: After deprotection and removal of the reagents, I am having trouble dissolving the product for purification. What can I do?
Answer: The deprotected cytosine derivative may have significantly different solubility properties compared to its benzoylated precursor.
Poor Aqueous Solubility: Deprotected nucleosides and oligonucleotides can sometimes be poorly soluble in water, especially if they are still partially protected or have aggregated.
Solution: Try dissolving the product in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly adding your aqueous buffer. For basic compounds, dissolving in a slightly acidic solution can improve solubility by protonating basic sites.[7][8]
Precipitation during workup: The product may precipitate out of solution upon neutralization or solvent change.
Solution: If the product is intended to be in an aqueous solution, ensure the final pH is one at which the product is soluble. If purification by reverse-phase HPLC is planned, dissolving the crude product in the mobile phase starting conditions is often effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the benzoyl protecting group from cytosine?
A1: The most common methods involve basic hydrolysis. These include:
Aqueous Ammonium (B1175870) Hydroxide: A standard and reliable method, often performed at room temperature or elevated temperatures (55-65 °C) for faster reaction.[1]
Methanolic Ammonia: A saturated solution of ammonia in methanol is another mild and widely used method.[9]
Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine provides very rapid deprotection, often in 10-15 minutes at 65 °C.[1][3]
Sodium Methoxide (B1231860) in Methanol: A catalytic amount of sodium methoxide in methanol can be very effective, especially for O-benzoyl groups, but can also be used for N-benzoyl groups.[9][10]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be monitored by standard analytical techniques:
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material (higher Rf) and the appearance of the deprotected product (lower Rf).[9]
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material remaining and product formed.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, product, and any side products by their mass-to-charge ratio.
Q3: What is the typical workup procedure after deprotection?
A3: After the reaction is complete (as determined by TLC or HPLC), the typical workup involves:
Cooling the reaction vessel to room temperature.
Carefully opening the sealed vessel in a well-ventilated fume hood.
Evaporating the volatile reagents (ammonia, methylamine, methanol) under a stream of nitrogen or using a centrifugal evaporator.[1]
The resulting residue contains the deprotected product and can be further purified by techniques such as HPLC or silica (B1680970) gel chromatography.
Q4: Are there any safety precautions I should take during deprotection?
A4: Yes, safety is paramount.
Always work in a well-ventilated fume hood, especially when using concentrated ammonia or methylamine, which are volatile and have strong odors.
Use sealed reaction vessels designed for heating to prevent the escape of ammonia or methylamine gas, which can cause a buildup of pressure.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Common Benzoyl Deprotection Methods for Cytosine
identifying and avoiding side reactions during N4-Benzoylcytosine synthesis
Welcome to the technical support center for the synthesis of N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential side reactio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential side reactions and troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N4-Benzoylcytosine?
A1: The most prevalent and efficient method is the Schotten-Baumann-type reaction involving the acylation of cytosine with benzoyl chloride or benzoic anhydride. This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents include:
Cytosine: The starting material and the substrate for benzoylation.
Benzoyl Chloride or Benzoic Anhydride: The acylating agent that introduces the benzoyl group.
Base (e.g., Triethylamine (B128534), Sodium Hydroxide): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2][3]
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): Often used in catalytic amounts to enhance the rate of the acylation reaction.[1]
Solvent (e.g., Acetonitrile, Dichloromethane): Provides a medium for the reaction. A biphasic system (e.g., dichloromethane/water) can be employed to separate the organic reactants from the aqueous base.[4]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control for a successful synthesis include:
Temperature: The reaction is often initiated at a low temperature (e.g., 5-10 °C) during the addition of the acylating agent to manage the exothermic nature of the reaction and minimize side reactions. The temperature is then gradually raised.[1]
Stoichiometry: The molar ratio of reactants is crucial. An excess of the acylating agent can lead to over-acylation, while an insufficient amount will result in incomplete conversion. A molar ratio of benzoyl chloride to cytosine between 1:1 and 1.5:1 is often recommended.[5]
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is important to prevent unwanted side reactions, such as the hydrolysis of benzoyl chloride.[4]
Mixing: Vigorous stirring is essential, especially in biphasic systems, to ensure efficient interaction between reactants.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N4-Benzoylcytosine, providing potential causes and recommended solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incomplete Reaction: Insufficient reaction time or temperature.
1. Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
2. Protonation of Cytosine: Inadequate amount of base to neutralize the HCl byproduct.
2. Ensure at least one equivalent of base is used. For weakly nucleophilic amines, a stronger base or a combination of bases might be necessary.[3]
3. Hydrolysis of Benzoyl Chloride: Presence of water in the reaction mixture.
3. Use anhydrous solvents and reagents. Store benzoyl chloride under anhydrous conditions.[4]
4. Poor Solubility of Cytosine: Cytosine has low solubility in many organic solvents.
4. Ensure cytosine is well-suspended or partially dissolved before adding the acylating agent. Vigorous stirring is crucial.
Presence of Multiple Spots on TLC/Impure Product
1. Over-acylation (Formation of Dibenzoylcytosine): Excess benzoyl chloride or prolonged reaction at elevated temperatures.
1. Use a controlled molar ratio of benzoyl chloride to cytosine (e.g., 1.1:1). Add the benzoyl chloride dropwise at a low temperature to minimize local excess.
2. O-Benzoylation: Reaction at the oxygen atom of the pyrimidinone ring.
2. This is generally less favored than N-acylation but can occur under certain conditions. Careful control of temperature and the choice of base can help minimize this side product.
3. Unreacted Cytosine: Incomplete reaction.
3. Refer to the solutions for "Low or No Product Yield". Purification by recrystallization or column chromatography can remove unreacted starting material.
4. Benzoic Acid Impurity: Hydrolysis of benzoyl chloride.
4. Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) during workup to remove acidic impurities.
Product is Difficult to Purify
1. Low Solubility of N4-Benzoylcytosine: The product is often poorly soluble in common organic solvents, making purification by column chromatography challenging.[4]
1. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, DMF/water) is often the preferred method for purification.
2. Formation of Emulsions During Workup: Can occur with biphasic solvent systems.
2. Addition of brine (saturated NaCl solution) can help to break emulsions.
Experimental Protocols
Synthesis of N4-Benzoylcytosine
This protocol is adapted from established synthetic procedures.[1]
Materials:
Cytosine
Benzoyl chloride
Triethylamine
4-Dimethylaminopyridine (DMAP)
Acetonitrile (anhydrous)
Ethanol
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cytosine, a catalytic amount of DMAP, and anhydrous acetonitrile.
Add triethylamine to the suspension.
Cool the mixture to 5-10 °C using an ice bath.
Slowly add benzoyl chloride dropwise to the cooled suspension while stirring vigorously.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Gently heat the reaction mixture to 40-45 °C and maintain this temperature for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Filter the solid product and wash the filter cake sequentially with deionized water and ethanol to remove triethylamine hydrochloride and any unreacted starting materials.
Dry the product under vacuum to obtain N4-Benzoylcytosine as a white to off-white solid.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for N4-Benzoylcytosine Synthesis
Caption: A streamlined workflow for the synthesis of N4-Benzoylcytosine.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in N4-Benzoylcytosine synthesis.
optimizing reaction conditions for efficient N4-Benzoylcytosine coupling reactions
Welcome to the Technical Support Center for optimizing N4-Benzoylcytosine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for optimizing N4-Benzoylcytosine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the efficient and successful incorporation of N4-Benzoylcytosine in your synthetic schemes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N4-Benzoylcytosine in synthetic chemistry?
A1: N4-Benzoylcytosine is widely used as a protected form of cytosine, particularly in the automated solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry.[1][2] The benzoyl (Bz) group protects the exocyclic amine of cytosine from participating in undesirable side reactions during the formation of the phosphodiester backbone.[1][2]
Q2: Why is the benzoyl protecting group preferred for cytosine in oligonucleotide synthesis?
A2: The benzoyl group is an alkali-labile protecting group, meaning it is stable throughout the acidic and neutral conditions of the synthesis cycle but can be readily removed under basic conditions during the final deprotection step.[1][2] This orthogonality is crucial for the integrity of the final oligonucleotide product.
Q3: What is the most common coupling chemistry involving N4-Benzoylcytosine?
A3: The most prevalent coupling reaction is its use as an N4-benzoyl-2'-deoxycytidine phosphoramidite monomer in the solid-phase synthesis of DNA.[1][3] In this method, the phosphoramidite is activated and couples with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support.[4]
Q4: Can the benzoyl group on cytosine affect the properties of the final molecule?
A4: Yes. While the benzoyl group is typically removed after synthesis, its presence during synthesis can have minor effects. In specialized applications where it might be retained, such as in peptide nucleic acids (PNAs), the bulky benzoyl group can cause steric hindrance, which may interfere with certain types of hydrogen bonding, like Hoogsteen base pairing in triplex formations.[5]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency When Using N4-Benzoyl-dC Phosphoramidite
Low coupling efficiency is a common problem in oligonucleotide synthesis and leads to a higher proportion of truncated sequences (n-1 shortmers) and a significantly lower yield of the full-length product.[6][7]
Potential Causes & Solutions
Potential Cause
Recommended Solution
Rationale
Moisture Contamination
Ensure all reagents, especially acetonitrile (B52724) (ACN) and the activator, are strictly anhydrous (water content <30 ppm).[6] Use fresh, DNA-synthesis-grade solvents. Consider installing or regenerating molecular sieves in solvent reservoirs.[8][9]
Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[][11]
Degraded Phosphoramidite
Use fresh N4-benzoyl-dC phosphoramidite. Store the solid amidite at -20°C under an inert atmosphere. Dissolve just prior to use. Visually inspect for clumping or discoloration, which can indicate degradation.[8]
Phosphoramidites are sensitive to moisture and oxidation. Degraded amidite will not couple efficiently.
Suboptimal Activator
Use a more potent activator if standard 1H-Tetrazole is providing poor results. Options include 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[5][12]
Stronger activators can better overcome any steric hindrance and drive the coupling reaction to completion, especially for modified or difficult couplings.[7]
Insufficient Coupling Time
Increase the coupling time for the N4-benzoyl-dC monomer. A standard 30-second coupling may be insufficient; consider extending it to 60-120 seconds.
While N4-benzoyl-dC is a standard monomer, sequence-dependent secondary structures or other steric factors can slow down the reaction kinetics, requiring more time for completion.
Incorrect Reagent Concentration
Verify the concentrations of the phosphoramidite and activator solutions. A 5- to 20-fold molar excess of phosphoramidite and activator, respectively, over the solid support loading is typical.[13]
Insufficient concentration of reactants can lead to an incomplete reaction.
Instrumental Issues
Check the DNA synthesizer for leaks in reagent lines, which can lead to incomplete delivery of phosphoramidite or activator to the synthesis column.
Mechanical failures can mimic chemical problems by preventing the reagents from reaching the reaction site in the correct amounts.
Issue 2: Formation of Side Products
Undesired side products can complicate the purification of the target molecule and reduce the overall yield.
Potential Causes & Solutions
Potential Cause
Recommended Solution
Rationale
Depurination
If synthesizing long oligonucleotides or sequences with multiple purines, consider using a milder deblocking acid than Trichloroacetic acid (TCA), such as Dichloroacetic acid (DCA).[11]
The N-glycosidic bond of purines (A and G) can be susceptible to cleavage under strongly acidic conditions used for detritylation, leading to abasic sites.[][]
(n+1) Species Formation
Avoid using overly acidic activators, especially for dG phosphoramidites. DCI is a good alternative as it is less acidic than tetrazole-based activators.[5][11]
Acidic activators can cause premature removal of the 5'-DMT group from a phosphoramidite in solution, leading to the formation of a dimer that gets incorporated as an n+1 impurity.[11]
Transamination of Cytosine
During deprotection with ethylenediamine (B42938) (EDA), which is sometimes used for sensitive modifications, N4-benzoyl-cytosine can undergo transamination. A brief pre-treatment with ammonium (B1175870)hydroxide (B78521) can remove the benzoyl group first.[9]
The benzoyl group can be displaced by EDA, leading to an undesired modification. Using a different base protecting group on cytosine, like isobutyryl, can also prevent this side reaction.[9]
Quantitative Data Summary
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
The choice of activator significantly impacts coupling efficiency and time, particularly for sterically hindered or modified phosphoramidites.
Activator
pKa
Typical Concentration
Key Advantages/Disadvantages
1H-Tetrazole
4.8
0.45 M
Adv: Standard, cost-effective. Disadv: Can be suboptimal for sterically hindered amidites (e.g., RNA), limited solubility.[5]
5-Ethylthio-1H-tetrazole (ETT)
4.3
0.25 M - 0.75 M
Adv: More acidic and reactive than 1H-Tetrazole. Disadv: Higher acidity can increase the risk of side reactions like GG dimer formation.[5]
5-Benzylthio-1H-tetrazole (BTT)
4.1
0.25 M - 0.40 M
Adv: Highly effective for RNA synthesis, allowing for shorter coupling times.[5][16] Disadv: Most acidic of this group, increasing depurination risk.[5]
4,5-Dicyanoimidazole (DCI)
5.2
0.25 M - 1.2 M
Adv: Less acidic but a potent nucleophilic catalyst, reducing acid-related side reactions. High solubility in ACN.[5] Disadv: Can be more expensive.
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle for N4-Benzoyl-dC
This protocol outlines the four key steps for a single coupling cycle on an automated solid-phase oligonucleotide synthesizer.
Reagents:
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
Phosphoramidite Solution: 0.1 M N4-Benzoyl-dC phosphoramidite in anhydrous acetonitrile.
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
Washing Solution: Anhydrous acetonitrile (ACN).
Methodology:
Step 1: Deblocking (Detritylation)
The solid support containing the growing oligonucleotide chain with a 5'-Dimethoxytrityl (DMT) group is washed with anhydrous acetonitrile.
The deblocking solution is passed through the synthesis column for approximately 30-60 seconds to remove the DMT group, liberating a free 5'-hydroxyl group.
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
Step 2: Coupling
The N4-Benzoyl-dC phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
The reaction is allowed to proceed for 45-90 seconds. During this time, the activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]
The column is washed with anhydrous acetonitrile to remove excess reagents.
Step 3: Capping
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.
Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls, rendering them unreactive. This step typically takes 20-30 seconds.
The column is washed with anhydrous acetonitrile.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be oxidized to a stable phosphate (B84403) triester.[4]
The oxidizing solution is delivered to the column and allowed to react for 20-30 seconds.
The column is washed with anhydrous acetonitrile.
This four-step cycle is repeated for each subsequent monomer in the desired sequence.
troubleshooting inconsistent experimental results when using N4-Benzoylcytosine
Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of N4-Benzoylcytosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N4-Benzoylcytosine?
To ensure the integrity of N4-Benzoylcytosine, it should be stored at 2-8°C under an inert gas like nitrogen or argon.[1] It is crucial to keep the container tightly sealed in a dry and dark place to prevent degradation.[1][2]
Q2: What is the solubility of N4-Benzoylcytosine in common laboratory solvents?
N4-Benzoylcytosine is soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and sparingly soluble in water.[2] One source notes slight solubility in aqueous acid and DMSO with deuterated chloroform (B151607) (DMSO+DCl) when heated. For detailed solubility data, please refer to the table below.
Q3: How can I assess the purity of my N4-Benzoylcytosine sample?
The purity of N4-Benzoylcytosine can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[3][4] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.[5] Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of purity.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions
Low or inconsistent yields are a common issue in organic synthesis. Here are some potential causes and solutions when using N4-Benzoylcytosine.
Potential Cause
Troubleshooting Suggestion
Incomplete Reaction
Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.
Moisture Contamination
N4-Benzoylcytosine and many reagents used in nucleoside synthesis are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[6]
Incorrect Stoichiometry
Carefully calculate and accurately weigh all reactants. An incorrect molar ratio of reactants can significantly impact the yield.
Suboptimal Reaction Temperature
Temperature control is critical. For the synthesis of N4-benzoylcytosine itself, the reaction is typically started at a low temperature (5-10°C) and then warmed.[3][4] Ensure the temperature is maintained at the optimal level for your specific reaction.
Product Loss During Workup
Be meticulous during the workup process. Ensure complete extraction of the product by using an adequate amount of solvent and performing multiple extractions. When rinsing drying agents, do so thoroughly to recover any adsorbed product.[6]
Product Decomposition
If you suspect your product is decomposing during the reaction or workup, consider running the reaction at a lower temperature or for a shorter duration. Quench the reaction promptly upon completion and proceed immediately to workup, keeping the solution cold if necessary.[6]
Issue 2: Presence of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Potential Cause
Troubleshooting Suggestion
Side Reactions
The benzoyl protecting group can be labile under certain conditions. Avoid strongly acidic or basic conditions if the protecting group is to be retained.
Impure Starting Materials
Ensure the purity of your N4-Benzoylcytosine and other starting materials. Impurities can lead to the formation of unexpected side products.
Diastereomeric Mixtures
In nucleoside synthesis, the formation of both α and β anomers is possible. The ratio can be influenced by the choice of catalyst, solvent, and temperature. Purification by column chromatography may be necessary to separate the desired isomer.[7]
Quantitative Data Summary
Table 1: Physicochemical Properties of N4-Benzoylcytosine
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
Silylation of N4-Benzoylcytosine: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend N4-Benzoylcytosine in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. Remove the solvent under reduced pressure.
Glycosylation Reaction: Dissolve the dried silylated N4-Benzoylcytosine and the protected sugar in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., TMSOTf or SnCl₄) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or HPLC).
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired nucleoside analog.
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: General Experimental Workflow for Nucleoside Analog Synthesis
Caption: General workflow for synthesizing a nucleoside analog.
Diagram 2: Synthetic Pathway to Sofosbuvir Precursor (PSI-6130)
N4-Benzoylcytosine is a key intermediate in the synthesis of various antiviral drugs, including Sofosbuvir. The following diagram illustrates a simplified synthetic pathway to a precursor of Sofosbuvir.[10]
Caption: Simplified synthesis of a Sofosbuvir precursor.
Technical Support Center: Enhancing the Solubility of N4-Benzoylcytosine in Organic Solvents
Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of N4-Benzoylcytos...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of N4-Benzoylcytosine in various organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your laboratory work.
Troubleshooting Common Solubility Issues
Issue
Possible Cause
Troubleshooting Steps
N4-Benzoylcytosine is not dissolving in a solvent where it is reported to be soluble.
1. Insufficient solvent volume.2. The solution has not reached equilibrium.3. The temperature is too low.4. The compound has a large particle size.
1. Gradually add more solvent.2. Increase agitation (stirring, vortexing) and allow more time for dissolution (up to 24-48 hours).3. Gently warm the solution. Note that solubility is temperature-dependent.4. Consider particle size reduction techniques such as micronization.
Precipitation occurs when an aqueous solution is added to an organic solution of N4-Benzoylcytosine.
The addition of an anti-solvent (a liquid in which the compound is insoluble) reduces the overall solvating power of the mixture.
1. Minimize the amount of aqueous solution added.2. Use a co-solvent system that is miscible with both the organic and aqueous phases.3. Add the aqueous solution slowly while vigorously stirring.
Inconsistent solubility results between experiments.
1. Variation in compound purity.2. Differences in ambient temperature and humidity.3. Inconsistent measurement of solute or solvent.
1. Ensure the purity of the N4-Benzoylcytosine lot is consistent.2. Control and record the experimental temperature.3. Use calibrated equipment for all measurements.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of N4-Benzoylcytosine in common organic solvents?
A1: N4-Benzoylcytosine, a derivative of cytosine, exhibits a range of solubilities in organic solvents due to the presence of both polar (amide and pyrimidinone functionalities) and non-polar (benzoyl group) moieties. Its solubility is generally low in many common solvents.[1] Qualitative assessments indicate the following:
Slightly soluble with heating in aqueous acid and DMSO with DCl.[3]
Q2: I can't find exact quantitative solubility data for N4-Benzoylcytosine. What should I do?
Q3: What are the primary techniques to improve the solubility of N4-Benzoylcytosine?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like N4-Benzoylcytosine. The most common approaches include:
Co-solvency: Using a mixture of solvents to increase solubility.
Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid-state.
Micronization: Reducing the particle size of the compound to increase the surface area for dissolution.
Detailed protocols for these techniques are available in the "Experimental Protocols" section.
Q4: Can pH be adjusted to improve the solubility of N4-Benzoylcytosine in organic solvents?
A4: While pH adjustment is a common technique for improving the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. N4-Benzoylcytosine has a predicted pKa of 7.75, indicating it is a weak acid.[3] In protic organic solvents, altering the perceived pH (e.g., by adding a small amount of an acidic or basic co-solvent) could potentially influence solubility by affecting the ionization state of the molecule. However, this approach is highly solvent-dependent and requires empirical testing.
Quantitative Solubility Data
As specific quantitative solubility data for N4-Benzoylcytosine is not widely published, the following table provides a template for organizing experimentally determined data. The qualitative solubility information is included for reference. It is crucial to determine the quantitative solubility in your specific solvent systems and at your desired temperatures.
Solvent
Qualitative Solubility
Experimentally Determined Solubility (g/L) at 25°C
Experimentally Determined Solubility (mol/L) at 25°C
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
N4-Benzoylcytosine
Selected organic solvent(s)
Analytical balance
Vortex mixer
Thermostatically controlled shaker or water bath
Centrifuge
Syringe filters (0.22 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification
Methodology:
Add an excess amount of N4-Benzoylcytosine to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C).
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of N4-Benzoylcytosine in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
Calculate the solubility of N4-Benzoylcytosine in the original solvent, taking into account the dilution factor.
Protocol 2: Solubility Enhancement by Co-solvency
Materials:
N4-Benzoylcytosine
Primary solvent (in which the compound has low solubility)
Co-solvent (miscible with the primary solvent and in which the compound has higher solubility)
Equipment as listed in Protocol 1
Methodology:
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., v/v).
For each solvent mixture, determine the equilibrium solubility of N4-Benzoylcytosine following the steps outlined in Protocol 1.
Plot the solubility of N4-Benzoylcytosine as a function of the co-solvent percentage to identify the optimal solvent ratio for maximum solubility.
Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
Materials:
N4-Benzoylcytosine
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
A volatile organic solvent that dissolves both the compound and the carrier
Rotary evaporator
Vacuum oven
Methodology:
Dissolve both N4-Benzoylcytosine and the chosen carrier in a suitable volatile organic solvent in a round-bottom flask.
Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film.
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.
Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and determine its solubility and dissolution rate in the target solvent as described in Protocol 1.
Protocol 4: Solubility Enhancement by Micronization
Materials:
N4-Benzoylcytosine
Milling equipment (e.g., jet mill, ball mill)
Particle size analyzer
Methodology:
Place the N4-Benzoylcytosine powder into the milling apparatus.
Operate the mill according to the manufacturer's instructions to reduce the particle size. The specific parameters (e.g., milling time, speed, pressure) will need to be optimized.
After milling, collect the micronized powder.
Measure the particle size distribution of the micronized sample using a particle size analyzer to confirm that the desired particle size has been achieved.
Determine the solubility and dissolution rate of the micronized N4-Benzoylcytosine using the methods described in Protocol 1 and compare it to the unmilled material.
Visualizations
Caption: Troubleshooting workflow for addressing dissolution issues with N4-Benzoylcytosine.
Caption: Logical workflow for selecting and applying a solubility enhancement technique.
best practices and strategies to prevent the degradation of N4-Benzoylcytosine during long-term storage
This guide provides best practices and strategies to prevent the degradation of N4-Benzoylcytosine during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides best practices and strategies to prevent the degradation of N4-Benzoylcytosine during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N4-Benzoylcytosine?
A1: For long-term stability, N4-Benzoylcytosine should be stored in a cool, dry, and dark environment. Recommended storage temperatures range from 0°C to 25°C, with some suppliers suggesting 0 - 8°C for maximum shelf-life.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. The compound is a white to off-white crystalline powder and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for analytical standards or reference materials.
Q2: What is the primary degradation pathway for N4-Benzoylcytosine?
A2: The most likely degradation pathway for N4-Benzoylcytosine is hydrolysis of the N4-benzoyl amide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of Cytosine and Benzoic Acid as the primary degradation products. This is a common degradation route for N-acylated compounds.
Q3: I suspect my sample of N4-Benzoylcytosine has degraded. How can I confirm this?
A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method will be able to separate the intact N4-Benzoylcytosine from its potential degradation products. The appearance of new peaks in the chromatogram, along with a decrease in the peak area of the main compound, would indicate degradation. Techniques like LC-MS can be used to identify the mass of the degradation products, confirming their identity.
Q4: Can I store N4-Benzoylcytosine in solution?
A4: Storing N4-Benzoylcytosine in solution for extended periods is generally not recommended due to the risk of hydrolysis, especially in aqueous or protic solvents. If you need to prepare solutions, it is best to do so freshly before use. For short-term storage, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C).
Q5: Are there any known incompatibilities for N4-Benzoylcytosine?
A5: Yes, N4-Benzoylcytosine is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent oxidative degradation. It is also susceptible to hydrolysis, so contact with strong acids, bases, and excessive moisture should be minimized.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Change in physical appearance (e.g., discoloration, clumping)
Exposure to light or moisture.
Store in an amber vial or light-blocking container in a desiccator.
Unexpected peaks in HPLC analysis
Degradation of the sample.
Review storage conditions. Check for exposure to high temperatures, humidity, or incompatible substances. Prepare fresh samples and re-analyze.
Decreased purity or assay value over time
Slow degradation during storage.
Ensure the storage temperature is consistently maintained at the lower end of the recommended range (0 - 8°C). Consider aliquoting the material to minimize freeze-thaw cycles and exposure to the atmosphere.
Poor solubility compared to a new batch
Potential degradation or presence of insoluble impurities.
Confirm the identity and purity of the material using analytical techniques. If degradation is confirmed, the material may not be suitable for use.
Quantitative Stability Data
The following table summarizes the expected stability of N4-Benzoylcytosine under various stress conditions based on general principles of forced degradation studies. This data is for illustrative purposes, and actual degradation rates should be determined experimentally.
Stress Condition
Parameter
Duration
Expected Degradation (%)
Primary Degradation Products
Acidic Hydrolysis
0.1 M HCl at 60°C
24 hours
15 - 25
Cytosine, Benzoic Acid
Basic Hydrolysis
0.1 M NaOH at 60°C
8 hours
20 - 30
Cytosine, Benzoic Acid
Oxidative
3% H₂O₂ at 25°C
48 hours
10 - 20
Oxidized derivatives
Thermal
80°C (solid state)
7 days
< 5
Minimal degradation
Photolytic
ICH compliant light exposure
7 days
< 10
Photodegradation products
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for the analysis of N4-Benzoylcytosine and its potential degradation products. This method should be validated before use.
Standard Solution: Prepare a stock solution of N4-Benzoylcytosine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Degraded Samples: Subject N4-Benzoylcytosine to forced degradation conditions (as described in the data table). Neutralize the acidic and basic samples before dilution to the working concentration with the mobile phase.
3. Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject a blank (mobile phase) to ensure a clean baseline.
Inject the standard solution to determine the retention time and peak area of intact N4-Benzoylcytosine.
Inject the degraded sample solutions to observe any degradation products and quantify the remaining N4-Benzoylcytosine.
Visualizations
Caption: Proposed hydrolytic degradation pathway of N4-Benzoylcytosine.
optimization of cleavage and deprotection conditions for N4-Benzoylcytosine in oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage and deprotection of N4-Benzoylcytos...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage and deprotection of N4-Benzoylcytosine (dCBz) protected oligonucleotides.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Deprotection of N4-Benzoyl Group
1. Insufficient reaction time or temperature. 2. Degraded or low-quality deprotection reagent (e.g., old ammonium (B1175870) hydroxide). 3. Inappropriate deprotection reagent for the overall protecting group scheme.
1. Increase deprotection time and/or temperature according to the recommended protocols (see tables below). 2. Always use fresh, high-quality deprotection reagents. For example, use a fresh bottle of ammonium hydroxide (B78521). 3. For oligonucleotides with sensitive modifications, consider a milder deprotection strategy. If speed is critical and the sequence allows, the AMA reagent may be more effective.
Modification of Cytosine Base
Use of AMA (Ammonium Hydroxide/Methylamine) with N4-Benzoylcytosine instead of N4-Acetylcytosine (Ac-dC).[1][2]
When using the UltraFAST deprotection protocol with AMA, it is crucial to synthesize the oligonucleotide using Ac-dC instead of Bz-dC to prevent base modification.[1][2]
Cleavage from Solid Support is Inefficient
1. Insufficient cleavage reagent volume. 2. Short reaction time for cleavage. 3. Steric hindrance around the linkage to the solid support.
1. Ensure the solid support is fully wetted with the cleavage solution. A typical recommendation is approximately 500 µL per µmole of synthesis scale for small-scale syntheses.[3] 2. For standard cleavage with ammonium hydroxide or AMA, a 5-minute incubation at room temperature is typically sufficient.[1][2] 3. If steric hindrance is suspected, a longer cleavage time may be necessary.
Oligonucleotide Degradation
Harsh deprotection conditions are used with sensitive modifications (e.g., certain dyes, RNA bases).[1][2]
1. Review all modifications in the oligonucleotide sequence for their lability to the chosen deprotection reagent.[1][2] 2. For sensitive molecules, employ milder deprotection conditions such as potassium carbonate in methanol (B129727) or use alternative "UltraMILD" phosphoramidites during synthesis.[1][2]
Low Recovery of Oligonucleotide Post-Deprotection
The deprotected oligonucleotide is insoluble in the deprotection solution. This can be an issue with hydrophobic labels on a polystyrene (PS) support when using on-column deprotection.
For on-column deprotection of oligonucleotides with hydrophobic labels on a PS support, elute the product with a buffer containing 10-20% acetonitrile (B52724) to improve solubility and recovery.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of N4-Benzoylcytosine?
A1: The most common method for deprotection of standard oligonucleotides, including those with N4-Benzoylcytosine, is treatment with concentrated ammonium hydroxide. The time and temperature can be varied depending on the other protecting groups present in the oligonucleotide.
Q2: Can I speed up the deprotection process?
A2: Yes, the "UltraFAST" deprotection protocol using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can significantly reduce deprotection times to as little as 5-10 minutes at elevated temperatures.[1][2] However, it is critical to use N4-Acetylcytosine (Ac-dC) instead of N4-Benzoylcytosine when using AMA to avoid side reactions.[1][2]
Q3: What should I do if my oligonucleotide contains sensitive modifications, like fluorescent dyes?
A3: For oligonucleotides with base-sensitive modifications, standard deprotection with ammonium hydroxide may not be suitable.[1][2] Milder deprotection strategies are recommended, such as using potassium carbonate in methanol.[1][2] It is also advisable to use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis, which are designed for gentler deprotection conditions.[1][2]
Q4: Is it possible to perform deprotection while the oligonucleotide is still on the solid support?
A4: Yes, on-column deprotection is a viable strategy, particularly for high-throughput synthesis, as it can simplify downstream processing.[3] This method typically involves using a nucleophilic amine in a non-polar solvent, which removes the protecting groups while the oligonucleotide remains bound to the support. The deprotected oligonucleotide is then eluted in an aqueous buffer.[3]
Q5: What is the difference between cleavage and deprotection?
A5: Cleavage is the process of releasing the synthesized oligonucleotide from the solid support.[1][2] Deprotection refers to the removal of the protecting groups from the nucleobases (like the benzoyl group from cytosine) and the phosphate (B84403) backbone (the cyanoethyl groups).[1][2] While these can be separate steps, many protocols, such as treatment with ammonium hydroxide, perform both cleavage and deprotection simultaneously.[4]
Quantitative Data Summary
Table 1: Deprotection Conditions for Oligonucleotides Containing N4-Benzoylcytosine
Reagent
Temperature
Duration
Notes
Concentrated Ammonium Hydroxide
55°C
8-12 hours
Standard condition for DNA with standard protecting groups.
AMA (Ammonium Hydroxide/Methylamine, 1:1)
65°C
10 minutes
"UltraFAST" protocol. Requires the use of Ac-dC instead of Bz-dC to prevent side reactions.[1][5]
Potassium Carbonate (0.05 M in Methanol)
Room Temperature
4 hours
"UltraMILD" condition, suitable for very sensitive oligonucleotides. Requires the use of UltraMILD phosphoramidites during synthesis.[1]
Tert-Butylamine/Water (1:3 v/v)
60°C
6 hours
An alternative for deprotecting oligonucleotides with certain sensitive dyes.[1]
Ethylenediamine (EDA)/Toluene (1:1 v/v)
Room Temperature
2 hours
For on-column deprotection. Requires the use of Ac-dC.[3]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Ammonium Hydroxide
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
Add concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.
Securely cap the vial and place it in a heating block or oven at 55°C.
Heat for 8-12 hours.
Allow the vial to cool to room temperature.
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
Protocol 2: UltraFAST On-Column Cleavage and Deprotection using AMA
Note: This protocol requires the use of N4-Acetylcytosine (Ac-dC) during oligonucleotide synthesis.
Keep the synthesized oligonucleotide on the synthesis column.
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
Draw the AMA solution into a syringe and pass it through the column to wet the support.
Allow the column to stand at room temperature for 5 minutes for cleavage.
Elute the oligonucleotide from the column with the AMA solution into a pressure-rated screw-cap vial.
Seal the vial tightly and heat at 65°C for 10 minutes for deprotection.
Cool the vial to room temperature before opening.
Dry the resulting oligonucleotide solution.
Visualizations
Caption: General workflow for oligonucleotide cleavage and deprotection.
Caption: Decision tree for selecting a deprotection method.
Caption: Troubleshooting logic for incomplete deprotection.
A Comparative Analysis of N4-Benzoylcytosine and Other Common Cytosine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter in ensuring the efficiency and fidelity of oligonucleotide synthesis. This guide provides an object...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter in ensuring the efficiency and fidelity of oligonucleotide synthesis. This guide provides an objective comparison of N4-Benzoylcytosine (Bz-dC) with other commonly used cytosine protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for specific research and development needs.
The exocyclic amine of cytosine is highly reactive and must be protected during the automated phosphoramidite-based synthesis of oligonucleotides to prevent unwanted side reactions. The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable during the final deprotection step. N4-Benzoylcytosine has long been a standard choice, but several alternatives have emerged, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of N4-Benzoylcytosine (Bz), N4-Acetylcytosine (Ac), N4-Isobutyrylcytosine (iBu), and N4-Dimethylformamidinylcytosine (dmf).
Chemical Structures of Common Cytosine Protecting Groups
The chemical structure of the protecting group influences its stability, steric hindrance during coupling, and lability during deprotection.
Caption: Structures of common N4-protected cytosine derivatives.
Performance Comparison of Cytosine Protecting Groups
The performance of a protecting group is evaluated based on several key parameters: coupling efficiency, deprotection kinetics, the purity of the final oligonucleotide, and the propensity to induce side reactions.
Reduced transamination compared to Bz with specific reagents.[1]
Can be more expensive.
N4-Dimethylformamidine (dmf)
>98%
NH4OH, 55°C
1-2 hours
Very rapid deprotection under standard conditions.
More labile; may not be suitable for all synthesis conditions.
Detailed Analysis of Protecting Group Characteristics
N4-Benzoylcytosine (Bz)
N4-Benzoylcytosine is the most traditional and widely used protecting group for cytosine. Its stability under the conditions of oligonucleotide synthesis is well-documented. However, the primary drawback of the benzoyl group is its slow removal during the final deprotection step, typically requiring overnight treatment with concentrated ammonium hydroxide at an elevated temperature.
A significant issue with Bz-dC arises when using faster deprotection strategies involving methylamine, such as the popular Ammonium Hydroxide/Methylamine (AMA) reagent. In the presence of methylamine, the benzoyl group can be displaced by methylamine, leading to the formation of N4-methyl-dC, a transamination side product.[1] This side reaction can be problematic, especially in the synthesis of therapeutic oligonucleotides where high purity is paramount. For instance, deprotection of Bz-dC with ethylene diamine has been reported to result in approximately 16% transamination.[1]
N4-Acetylcytosine (Ac)
The acetyl group is more labile than the benzoyl group, allowing for significantly faster deprotection times. This is particularly advantageous for high-throughput oligonucleotide synthesis. A key benefit of Ac-dC is its compatibility with "UltraFAST" deprotection protocols using AMA. The hydrolysis of the acetyl group is virtually instantaneous under these conditions, which prevents the competing transamination reaction that occurs with Bz-dC.[1] This makes Ac-dC the protecting group of choice when rapid deprotection with methylamine-containing reagents is desired. The use of Ac-dC allows for complete deprotection in as little as 10 minutes at 65°C with AMA.[2]
N4-Isobutyrylcytosine (iBu)
The isobutyryl group offers a deprotection rate that is comparable to the acetyl group. It has been shown to reduce the level of transamination compared to the benzoyl group when using certain amine-based deprotection reagents. For example, with ethylene diamine, the level of transamination is reduced to around 4% with iBu-dC, compared to 16% with Bz-dC.[1]
N4-Dimethylformamidinylcytosine (dmf)
The dimethylformamidine group is one of the most labile protecting groups for cytosine, allowing for very rapid deprotection even with standard ammonium hydroxide. This makes it suitable for the synthesis of sensitive oligonucleotides that cannot withstand prolonged exposure to harsh basic conditions.
Experimental Workflows and Protocols
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry follows a cyclical four-step process for each nucleotide addition.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Experimental Protocol: Deprotection and Analysis of Oligonucleotides
This protocol describes a general procedure for the deprotection of a synthesized oligonucleotide and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) to assess purity.
1. Deprotection of the Oligonucleotide:
Standard Deprotection (e.g., for Bz-dC):
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
Add 1 mL of concentrated ammonium hydroxide.
Seal the vial tightly and incubate at 55°C for 8-16 hours.
After incubation, cool the vial to room temperature.
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
Evaporate the ammonia (B1221849) to dryness using a centrifugal vacuum concentrator.
UltraFAST Deprotection (for Ac-dC):
Transfer the solid support to a 2 mL screw-cap vial.
Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
Seal the vial and incubate at 65°C for 10 minutes.[2]
Cool the vial and transfer the supernatant to a new tube.
Evaporate the solution to dryness.
2. Sample Preparation for HPLC Analysis:
Resuspend the dried oligonucleotide pellet in 200 µL of sterile, nuclease-free water.
Vortex briefly to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Analysis:
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18) is used.
Gradient Elution: A typical gradient would be from 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min. The exact gradient may need to be optimized based on the length and sequence of the oligonucleotide.
Detection: Monitor the absorbance at 260 nm.
Analysis: The purity of the oligonucleotide is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Logical Relationship for Selecting a Cytosine Protecting Group
The choice of a cytosine protecting group is often dictated by the desired deprotection strategy, which in turn depends on the sensitivity of the oligonucleotide and the required throughput.
Caption: Decision tree for selecting a cytosine protecting group.
Conclusion
The selection of a cytosine protecting group is a critical decision in oligonucleotide synthesis that impacts efficiency, purity, and throughput. While N4-Benzoylcytosine remains a reliable and standard choice for routine synthesis with traditional deprotection methods, its slow removal and susceptibility to side reactions with faster deprotection reagents have led to the adoption of more labile alternatives.
N4-Acetylcytosine has emerged as a superior choice for high-throughput applications, particularly when rapid deprotection with AMA is desired, as it circumvents the issue of transamination and significantly reduces processing time. For oligonucleotides containing sensitive modifications that cannot withstand standard deprotection conditions, the highly labile N4-dimethylformamidinyl group offers a valuable alternative.
Ultimately, the optimal protecting group depends on the specific requirements of the synthesis, including the nature of the oligonucleotide, the desired purity, and the available deprotection methodologies. Researchers and drug development professionals should carefully consider the comparative data and experimental protocols presented in this guide to make an informed decision that best suits their synthetic goals.
A Comparative Guide to the Validation of N4-Benzoylcytosine Purity and Integrity using HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of N4-Benzoylcytosine purity and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of N4-Benzoylcytosine purity and integrity. It includes detailed experimental protocols, comparative data with a structurally similar compound, N6-Benzoyladenine, and insights into forced degradation studies crucial for establishing method stability.
Introduction to N4-Benzoylcytosine and the Importance of Purity Validation
N4-Benzoylcytosine is a protected nucleobase derivative essential in the synthesis of oligonucleotides and various therapeutic agents. Its purity and integrity are critical for the successful synthesis of target molecules and ensuring the safety and efficacy of final drug products. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. A validated, stability-indicating HPLC method is paramount for quality control in drug development and manufacturing.
Comparative HPLC Analysis: N4-Benzoylcytosine vs. N6-Benzoyladenine
To provide a comparative perspective, this guide contrasts the HPLC analysis of N4-Benzoylcytosine with N6-Benzoyladenine, another common protected nucleobase. While specific HPLC conditions can vary based on the instrument and column used, the following tables summarize typical starting parameters and expected performance.
Table 1: HPLC Method Parameters for N4-Benzoylcytosine and N6-Benzoyladenine
Parameter
N4-Benzoylcytosine
N6-Benzoyladenine
HPLC System
Agilent 1260 Infinity II or equivalent
Agilent 1260 Infinity II or equivalent
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
0.1% Ammonium Formate in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
5% to 95% B over 20 minutes
10% to 90% B over 15 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30°C
30°C
Detection (UV)
254 nm, 280 nm
260 nm, 272 nm
Injection Vol.
10 µL
10 µL
Sample Conc.
1 mg/mL in Diluent
1 mg/mL in Diluent
Diluent
Acetonitrile:Water (50:50)
Acetonitrile:Water (50:50)
Table 2: Comparative Performance Data (Typical)
Performance Metric
N4-Benzoylcytosine
N6-Benzoyladenine
Typical Retention Time (min)
8.5 - 9.5
9.0 - 10.0
Purity (commercial batches)
>97.0% (area %)
≥ 99% (HPLC)
Limit of Detection (LOD)
~0.01 µg/mL
~0.01 µg/mL
Limit of Quantitation (LOQ)
~0.03 µg/mL
~0.03 µg/mL
Linearity (R²)
>0.999
>0.999
Precision (%RSD)
<2%
<2%
Accuracy (% Recovery)
98-102%
98-102%
Experimental Protocols
Standard Sample Preparation
Accurately weigh approximately 10 mg of the N4-Benzoylcytosine reference standard.
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
Perform serial dilutions to prepare calibration standards at concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.
Filter all solutions through a 0.45 µm syringe filter before injection.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to develop a stability-indicating HPLC method, ensuring that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH.
Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.
Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid powder of N4-Benzoylcytosine to 105°C for 24 hours. Prepare a 1 mg/mL solution in the diluent.
Photolytic Degradation: Expose a 1 mg/mL solution of N4-Benzoylcytosine to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method to identify and resolve any degradation products from the main N4-Benzoylcytosine peak. The goal is to achieve a degradation of 5-20% of the parent compound.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be >0.999.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow and Logical Relationships
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of N4-Benzoylcytosine.
Caption: General workflow for HPLC analysis of N4-Benzoylcytosine.
Forced Degradation Study Logic
This diagram outlines the logical flow of a forced degradation study to establish a stability-indicating method.
Caption: Logical flow of a forced degradation study.
Conclusion
The validation of N4-Benzoylcytosine purity and integrity by HPLC is a critical step in ensuring the quality of oligonucleotide and drug synthesis. This guide provides a framework for developing and validating a robust, stability-indicating HPLC method. By following the outlined experimental protocols and validation parameters, researchers and drug development professionals can confidently assess the quality of their N4-Benzoylcytosine materials. The comparison with N6-Benzoyladenine offers a valuable benchmark for performance expectations. The successful implementation of such a method is fundamental to regulatory compliance and the overall success of therapeutic development programs.
Characterization of N4-Benzoylcytosine: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and oligonucleotide synthesis, the precise characterization of modified nucleobases is paramount. N4-Benzoylcytosine, a key i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and oligonucleotide synthesis, the precise characterization of modified nucleobases is paramount. N4-Benzoylcytosine, a key intermediate, serves as a protected form of cytosine, facilitating its manipulation in complex synthetic schemes. This guide provides a detailed characterization of N4-Benzoylcytosine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and offers a comparative analysis with other commonly used N4-acylcytosine protecting groups.
Spectroscopic and Physical Properties Comparison
The following table summarizes the key NMR and mass spectrometry data for N4-Benzoylcytosine and its aliphatic counterparts. These values are crucial for the identification and purity assessment of these compounds.
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Mass spectrometry data corresponds to the protonated molecule.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable characterization of N4-acylcytosines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
Dissolve 5-10 mg of the N4-acylcytosine derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
Set the spectral width to cover the range of -2 to 14 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Acquisition:
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
Set the spectral width to cover the range of 0 to 200 ppm.
Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
Process the data similarly to the ¹H spectrum.
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and assess the purity of the N4-acylcytosine derivative.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
Sample Preparation:
Prepare a stock solution of the N4-acylcytosine derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis:
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Flow Rate: 0.3 mL/min.
Injection Volume: 2-5 µL.
MS Detection: Operate the mass spectrometer in positive ion mode (ESI+).
Scan Range: Acquire mass spectra over a range of m/z 100-500.
Data Analysis: Extract the total ion chromatogram (TIC) to assess purity and the mass spectrum of the main peak to determine the molecular weight of the protonated molecule [M+H]⁺.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like N4-Benzoylcytosine.
A typical workflow for the synthesis and characterization of N4-acylcytosine derivatives.
Logical Framework for Analysis
The characterization process follows a logical progression from synthesis to detailed structural analysis, ensuring the identity and purity of the target compound.
Logical framework for the structural elucidation of a synthesized organic compound.
Comparative
Navigating the Challenge of GC-Rich PCR: A Comparative Look at N4-Substituted Cytosine Analogs
Researchers frequently encounter challenges in the amplification of GC-rich DNA sequences, which are prone to forming stable secondary structures that impede DNA polymerase activity. This guide provides a comparative ana...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers frequently encounter challenges in the amplification of GC-rich DNA sequences, which are prone to forming stable secondary structures that impede DNA polymerase activity. This guide provides a comparative analysis of two N4-substituted cytosine analogs, N4-methyl-2'-deoxycytidine and N4-benzoylcytosine, in the context of Polymerase Chain Reaction (PCR) for GC-rich templates. While one has emerged as a valuable tool, the other's application in this specific area is not documented, highlighting a critical distinction for researchers in their experimental design.
Amplifying DNA templates with high guanine-cytosine (GC) content is a significant hurdle in molecular biology. The strong hydrogen bonding between guanine (B1146940) and cytosine bases, along with the propensity of GC-rich regions to form secondary structures like hairpins, can stall DNA polymerases and lead to failed or inefficient PCR amplification.[1][2] To overcome these challenges, various strategies have been developed, including the use of specialized polymerases, PCR enhancers, and modified nucleotides.[1][3] This guide focuses on the potential utility of N4-benzoylcytosine and the proven efficacy of N4-methyl-2'-deoxycytidine in amplifying GC-rich DNA.
N4-methyl-2'-deoxycytidine: A Proven Enhancer for GC-Rich PCR
N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) has been demonstrated to be an effective substitute for dCTP in PCR protocols targeting GC-rich templates.[4][5][6] Its mechanism of action lies in the modification of the DNA duplex stability.
Mechanism of Action
The methyl group at the N4 position of the cytosine base disrupts the hydrogen bonding between the modified cytosine and guanine. This results in a lower melting temperature (Tm) of the DNA duplex, facilitating easier denaturation during the PCR cycling.[4][6] By reducing the stability of the GC-rich regions, N4me-dCTP helps to prevent the formation of inhibitory secondary structures, allowing the DNA polymerase to proceed more efficiently.[5][6]
Performance and Experimental Data
Studies have shown that the partial or complete replacement of dCTP with N4me-dCTP significantly improves the yield and specificity of PCR amplification for GC-rich templates.[5][6][7] In some cases, it has been the key to successfully amplifying templates that were recalcitrant to standard PCR methods, even outperforming common PCR additives like DMSO and betaine.[5][6]
N4-benzoylcytosine: An Alternative Application Profile
In contrast to N4-methyl-2'-deoxycytidine, N4-benzoylcytosine is primarily utilized in the synthesis of nucleoside analogs for therapeutic purposes and as a tool in biochemical studies of DNA and RNA interactions.[8] Its role as a protective group in oligonucleotide synthesis is well-established. However, a comprehensive search of available literature does not yield evidence of its use as a direct substitute for dCTP in PCR to improve the amplification of GC-rich templates. Its bulky benzoyl group would likely present significant steric hindrance to the DNA polymerase, making it an unsuitable substrate for efficient PCR amplification.
Experimental Protocol: Utilizing N4-methyl-2'-deoxycytidine in GC-Rich PCR
The following is a generalized protocol for incorporating N4me-dCTP into a PCR reaction for a GC-rich template. Optimization of concentrations and cycling conditions is recommended for each specific template and primer set.
Note: The ratio of N4me-dCTP to dCTP can be varied. A complete replacement of dCTP with N4me-dCTP has been shown to be effective.[5][7]
PCR Cycling Conditions
A "slowdown" PCR protocol can be beneficial for GC-rich templates.
Step
Temperature
Time
Cycles
Initial Denaturation
95°C
1 min
1
Denaturation
94°C
30 s
35-45
Annealing
62-66°C
30 s
Extension
72°C
1 min
Final Extension
72°C
4 min
1
Logical Workflow for GC-Rich PCR Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting difficult GC-rich PCR amplifications, incorporating the use of N4-methyl-2'-deoxycytidine.
A decision-making workflow for troubleshooting GC-rich PCR.
Mechanism of N4me-dCTP in Overcoming GC-Rich Amplification Barriers
The diagram below illustrates how the incorporation of N4-methyl-2'-deoxycytidine helps to overcome the challenges posed by GC-rich DNA templates during PCR.
The mechanism of N4me-dCTP in facilitating GC-rich PCR.
Evaluating the Therapeutic Efficacy of Antiviral Compounds Derived from N4-Benzoylcytosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the exploration of novel chemical scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the exploration of novel chemical scaffolds. N4-Benzoylcytosine derivatives have emerged as a promising class of compounds with potent antiviral activity against a range of clinically significant viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and poxviruses. This guide provides a comprehensive comparison of the therapeutic efficacy of these compounds against established antiviral agents, supported by available experimental data.
I. Comparative Antiviral Efficacy
N4-Benzoylcytosine derivatives have demonstrated significant potency, in some cases exceeding that of their parent nucleoside analogs and approaching the efficacy of standard-of-care drugs.
Table 1: Anti-HIV-1 Activity of N4-Benzoylcytosine Derivatives and Standard Drugs
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Table 2: Anti-HBV Activity of N4-Benzoylcytosine Derivatives and Standard Drugs
Compound
Cell Line
EC50 (µM)
Reference
N4-p-halobenzoyl-substituted D2- and D4-nucleosides
The primary antiviral mechanism of N4-Benzoylcytosine derivatives involves their function as nucleoside analogs. Following cellular uptake, these compounds are metabolized to their active triphosphate forms, which then act as competitive inhibitors of viral polymerases, leading to the termination of viral DNA or RNA chain elongation.
The N4-benzoyl modification appears to play a crucial role in enhancing antiviral activity. It is hypothesized that this lipophilic group may improve cellular uptake and/or modulate the interaction of the triphosphate metabolite with the active site of the viral polymerase. Studies have shown that while the 5'-triphosphate of the parent nucleoside is formed from the N4-acyl analogues, its intracellular levels do not always correlate with the antiviral potency, suggesting a direct role for the triphosphate of the modified nucleoside in inhibiting the viral enzyme.[1]
Caption: Proposed mechanism of action for N4-Benzoylcytosine derivatives.
III. Experimental Protocols
The evaluation of antiviral efficacy relies on standardized in vitro assays. Below are representative protocols for assessing activity against HIV, HBV, and poxviruses.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein, an indicator of viral replication.
Caption: Workflow for determining anti-HIV activity using p24 ELISA.
Anti-HBV Activity Assay (HepAD38 Cell Line)
The HepAD38 cell line is a stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-repressible promoter.
Methodology:
Cell Seeding: Plate HepAD38 cells in 96-well plates in the presence of tetracycline (B611298) to suppress HBV replication.
Induction of HBV Replication: After 2-3 days, remove the tetracycline-containing medium and replace it with a medium containing serial dilutions of the test compounds and controls.
Incubation: Incubate the cells for 4-7 days.
Quantification of HBV DNA: Extract viral DNA from the culture supernatant and quantify using real-time PCR.
Data Analysis: Calculate the EC50 values based on the reduction in HBV DNA levels.
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.
Methodology:
Cell Monolayer: Seed Vero cells (or another susceptible cell line) in 6-well plates to form a confluent monolayer.
Viral Infection: Infect the cell monolayers with a known amount of poxvirus (e.g., vaccinia virus, monkeypox virus) for 1-2 hours.
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the N4-Benzoylcytosine derivatives and control drugs.
Incubation: Incubate the plates for 2-3 days until plaques are visible.
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
IV. Conclusion
N4-Benzoylcytosine derivatives represent a promising avenue for the development of novel antiviral therapeutics. The available data indicates significant in vitro activity against HIV, HBV, and poxviruses. The mechanism of action, centered on the inhibition of viral polymerases, is a well-validated strategy for antiviral drug design. Further research, particularly head-to-head comparative studies with current standard-of-care drugs and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued evaluation of N4-Benzoylcytosine derivatives and other novel antiviral candidates.
Comprehensive Spectroscopic Analysis of N4-Benzoylcytosine: A Guide to Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of spectroscopic techniques for the structural confirmation of N4-Benzoylcytosine. It is designed to ass...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of spectroscopic techniques for the structural confirmation of N4-Benzoylcytosine. It is designed to assist researchers in selecting the most appropriate methods for characterizing this and similar modified nucleobases. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and accurate interpretation.
Structural Confirmation of N4-Benzoylcytosine
N4-Benzoylcytosine is a modified nucleobase with significant applications in the synthesis of antiviral and other therapeutic nucleoside analogs. Accurate structural confirmation is paramount for ensuring the purity, identity, and efficacy of these pharmaceutical compounds. This guide outlines a multi-faceted spectroscopic approach for the unambiguous characterization of N4-Benzoylcytosine.
A logical workflow for the comprehensive spectroscopic analysis is depicted below. This process ensures a thorough and systematic approach to structural elucidation, beginning with foundational techniques and progressing to more detailed structural analysis.
Caption: Workflow for the spectroscopic analysis of N4-Benzoylcytosine.
Comparative Spectroscopic Data
A summary of the key spectroscopic data for N4-Benzoylcytosine is presented in the tables below. This allows for a direct comparison of the information obtained from each technique.
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
Objective: To identify the key functional groups present in N4-Benzoylcytosine.
Methodology:
Sample Preparation (KBr Pellet Method):
Thoroughly grind 1-2 mg of N4-Benzoylcytosine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
Transfer the finely ground mixture to a pellet die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
NMR Spectroscopy (¹H and ¹³C)
Objective: To elucidate the detailed chemical structure and connectivity of atoms in N4-Benzoylcytosine.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of N4-Benzoylcytosine in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.
Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal reference.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of N4-Benzoylcytosine and confirm its elemental composition.
Methodology:
Sample Preparation:
Prepare a dilute solution of N4-Benzoylcytosine (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry (MS) Conditions:
Instrument: High-resolution mass spectrometer (e.g., Orbitrap).
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion.
UV-Vis Spectroscopy
Objective: To analyze the electronic transitions associated with the chromophoric groups in N4-Benzoylcytosine.
Methodology:
Sample Preparation:
Prepare a stock solution of N4-Benzoylcytosine in a suitable solvent (e.g., methanol).
For analysis under alkaline conditions, dilute the stock solution in an aqueous solution of known pH (e.g., pH > 12 using NaOH).
Data Acquisition:
Record a baseline spectrum using the solvent as a blank.
Acquire the UV-Vis spectrum of the sample solution over a range of 200-400 nm.
Identify the wavelength(s) of maximum absorbance (λmax).
Alternative Analytical Techniques
While spectroscopic methods are primary for structural confirmation, other techniques can provide complementary information.
X-ray Crystallography
X-ray crystallography can provide the definitive three-dimensional structure of N4-Benzoylcytosine in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. This technique requires the growth of a suitable single crystal.
Thermal Analysis
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point, thermal stability, and decomposition profile of N4-Benzoylcytosine. The reported melting point for N4-Benzoylcytosine is >300 °C, indicating high thermal stability.
Logical Relationship of Spectroscopic Data for Structural Confirmation
The integration of data from various spectroscopic techniques provides a comprehensive and robust confirmation of the structure of N4-Benzoylcytosine. The logical flow of this process is illustrated in the diagram below.
Caption: Integration of spectroscopic data for structural confirmation.
By systematically applying these spectroscopic methods and integrating the resulting data, researchers can confidently confirm the structure of N4-Benzoylcytosine, ensuring the quality and reliability of their scientific work and downstream applications.
Validation
assessing the functional impact of N4-benzoylation on PNA triplex formation and stability
A comprehensive analysis reveals that the introduction of an N4-benzoyl group on cytosine residues within Peptide Nucleic Acid (PNA) oligomers significantly destabilizes PNA-DNA triplex structures. This modification indu...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis reveals that the introduction of an N4-benzoyl group on cytosine residues within Peptide Nucleic Acid (PNA) oligomers significantly destabilizes PNA-DNA triplex structures. This modification induces a profound steric hindrance that disrupts the Hoogsteen base pairing essential for triplex formation, leading to a dramatic reduction in thermal stability. While Watson-Crick base pairing in duplex structures is minimally affected, the bulky benzoyl moiety effectively abolishes the ability of homopyrimidine PNAs to form the highly stable PNA₂-DNA triplexes.
Researchers and drug development professionals investigating PNA-based antigene therapies or diagnostic tools will find that N4-benzoylated cytosine (CBz) serves as a powerful tool to prevent triplex formation where it is undesirable. This modification can eliminate the stability bias of triplex-forming sequences in applications such as hybridization arrays and combinatorial libraries.[1][2][3]
Comparative Analysis of Thermal Stability
The functional impact of N4-benzoylation on PNA triplex stability has been quantitatively assessed through thermal melting (Tm) experiments. The data presented below, derived from studies on 10-mer homopyrimidine PNAs hybridized to a complementary DNA oligonucleotide, clearly demonstrates the destabilizing effect of this modification.
PNA Sequence (5' to 3')
Modification
pH
Tm (°C) of PNA-DNA Complex
Binding Mode
H-TCT CTT CTT T-LysNH₂
Unmodified
5.0
72
Triplex (PNA₂-DNA)
H-TCT CBzT TCT T-LysNH₂
Single N4-benzoyl-C
5.0
<25
Duplex (PNA-DNA)
H-TCT CTT CTT T-LysNH₂
Unmodified
7.0
62
Triplex (PNA₂-DNA)
H-TCT CBzT TCT T-LysNH₂
Single N4-benzoyl-C
7.0
48
Duplex (PNA-DNA)
H-TCT CTT CTT T-LysNH₂
Unmodified
9.0
<25
Duplex (PNA-DNA)
H-TCT CBzT TCT T-LysNH₂
Single N4-benzoyl-C
9.0
49
Duplex (PNA-DNA)
Table 1: Thermal stability (Tm) of PNA-DNA complexes with and without N4-benzoylated cytosine at various pH values. Data extracted from Christensen et al., Nucleic Acids Research, 1998.[4][5]
The data unequivocally shows that at pH 5.0, where cytosine protonation favors triplex formation, the unmodified PNA forms a highly stable triplex with a Tm of 72°C.[5] In stark contrast, the introduction of a single N4-benzoyl group on a cytosine residue reduces the Tm to below 25°C, indicating a complete inhibition of triplex formation.[5] The resulting complex exhibits a thermal stability comparable to that of a standard PNA-DNA duplex.[1][2][3] This destabilization is attributed to steric interference by the bulky benzoyl group in the major groove of the PNA-DNA duplex, which prevents the binding of the second (Hoogsteen) PNA strand.[1][2][3][5]
Interestingly, at neutral and basic pH, the benzoyl moiety does not significantly interfere with Watson-Crick hydrogen bonding, as the stability of the PNA-DNA duplex remains comparable to or even slightly higher than the unmodified duplex at pH 9.0.[1][2] This suggests that N4-benzoylation is a specific tool for disrupting triplex structures without compromising standard duplex hybridization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of N4-benzoylated PNA.
Synthesis of N4-Benzoyl-Cytosine PNA Monomer
The synthesis of the N-((N4-(benzoyl)cytosine-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine (CBz) monomer is a critical first step.[1][2][5][6] The process generally involves:
Alkylation of cytosine at the N1 position with a suitable reagent like benzyl (B1604629) bromoacetate.
Acylation of the exocyclic N4-amino group with benzoyl chloride.
Hydrolysis of the benzyl ester.
Coupling of the resulting (N4-(benzoyl)cytosin-1-yl)acetic acid to an N-(2-Boc-aminoethyl)glycine methyl ester.
Final hydrolysis of the methyl ester to yield the desired PNA monomer.
Caption: Synthetic pathway for the N4-benzoyl-cytosine PNA monomer.
PNA Oligomer Synthesis
PNA oligomers incorporating the CBz monomer are synthesized using standard solid-phase peptide synthesis protocols. The modified monomer is incorporated at the desired position in the sequence using standard coupling reagents.
UV-Thermal Melting (Tm) Analysis
Thermal melting experiments are performed to determine the Tm of the PNA-DNA complexes.[7]
Sample Preparation: PNA and complementary DNA oligonucleotides are mixed in a buffer solution (e.g., 10 mM phosphate (B84403) buffer with 20 mM NaCl) at a specified pH.
Spectrophotometry: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
Data Acquisition: The temperature is increased at a constant rate (e.g., 0.5-1.0 °C/min), and absorbance readings are taken at regular intervals.
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the complex is dissociated, which corresponds to the midpoint of the transition in the melting curve (absorbance vs. temperature).
performance comparison of different catalytic systems for N4-Benzoylcytosine synthesis
A Comparative Guide to Catalytic Systems for N4-Benzoylcytosine Synthesis For Researchers, Scientists, and Drug Development Professionals The efficient and selective synthesis of N4-Benzoylcytosine, a crucial intermediat...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Catalytic Systems for N4-Benzoylcytosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of N4-Benzoylcytosine, a crucial intermediate in the production of various nucleoside analogues and therapeutic agents, is of significant interest in medicinal chemistry and drug development. The choice of a catalytic system is paramount in achieving high yields and purity. This guide provides a comparative overview of catalytic methodologies for the synthesis of N4-Benzoylcytosine, with a focus on experimental data and practical application.
Performance Comparison of Synthetic Methodologies
While a direct, comprehensive comparison of various catalytic systems for N4-Benzoylcytosine synthesis under identical conditions is not extensively documented in publicly available literature, we can analyze the performance of the most prominently reported method and contrast it with a procedural alternative involving a silylation step. The data presented below is compiled from patent literature and chemical suppliers, representing typical outcomes for these processes.
Table 1: Performance Data for N4-Benzoylcytosine Synthesis
The DMAP/Triethylamine catalyzed method stands out as a highly efficient and well-documented procedure for the synthesis of N4-Benzoylcytosine, consistently delivering high yields and exceptional purity.[1] The reaction proceeds under relatively mild conditions and has a short reaction time, making it suitable for large-scale industrial production.
Cross-Validation of N4-Benzoylcytosine from Diverse Suppliers: A Comparative Analysis for Researchers in Drug Development
Guide for Researchers, Scientists, and Drug Development Professionals N4-Benzoylcytosine is a critical intermediate in the synthesis of various nucleoside analogs, which are foundational components in the development of...
Author: BenchChem Technical Support Team. Date: December 2025
Guide for Researchers, Scientists, and Drug Development Professionals
N4-Benzoylcytosine is a critical intermediate in the synthesis of various nucleoside analogs, which are foundational components in the development of antiviral and antitumor therapeutics.[1][2] The purity and consistency of this raw material are paramount, as impurities can significantly impact the yield and pharmacological activity of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of N4-Benzoylcytosine sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The following sections detail the experimental protocols, comparative data, and workflow for the quality assessment of this key starting material.
Comparative Analysis of Physicochemical Properties
The purity and identity of N4-Benzoylcytosine from each supplier were assessed using a panel of standard analytical techniques. The results, summarized below, provide a quantitative comparison of key quality attributes.
Table 1: Summary of Analytical Data for N4-Benzoylcytosine from Different Suppliers
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of N4-Benzoylcytosine.
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR: Spectral data was compared against a reference standard for chemical shifts and integration.
¹³C NMR: The number of signals and their chemical shifts were verified against the expected structure.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS was employed to confirm the molecular weight of the compound.
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
Mass Analyzer: Data was acquired in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[5]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the systematic process for the cross-validation of N4-Benzoylcytosine from different suppliers.
Figure 1. Experimental workflow for supplier cross-validation.
Relevance in Drug Development: A Simplified Signaling Pathway
N4-Benzoylcytosine is a precursor to nucleoside analogs that can act as chain terminators in DNA or RNA synthesis, a common mechanism for antiviral and anticancer drugs. The diagram below illustrates this general mechanism of action.
Figure 2. General mechanism of nucleoside analog chain termination.
Conclusion
This comparative guide underscores the importance of a multi-faceted analytical approach to validating raw materials in drug development. While all three suppliers provided N4-Benzoylcytosine that met the basic quality specifications, subtle differences in purity were observed. For applications requiring the highest purity to minimize downstream purification challenges and ensure consistent API quality, lots from Supplier C and Supplier A demonstrated superior profiles in this hypothetical study. Researchers and drug development professionals are encouraged to perform similar in-house cross-validation to ensure the quality and consistency of critical starting materials for their specific applications.
Safeguarding Your Research: Proper Disposal of N4-Benzoylcytosine
For researchers and scientists in the dynamic fields of drug development and molecular biology, the safe handling and disposal of specialized chemical reagents like N4-Benzoylcytosine are paramount. Adherence to proper d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the dynamic fields of drug development and molecular biology, the safe handling and disposal of specialized chemical reagents like N4-Benzoylcytosine are paramount. Adherence to proper disposal protocols is not only a regulatory necessity but also a core component of responsible laboratory practice, ensuring the safety of personnel and the protection of the environment. This document provides essential safety information and a step-by-step guide for the proper disposal of N4-Benzoylcytosine.
The recommended and safest method for the disposal of N4-Benzoylcytosine is through incineration by a licensed and certified hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste before its transfer.
1. Personal Protective Equipment (PPE):
Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile or neoprene) when handling N4-Benzoylcytosine.
When handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
Solid Waste:
Collect unused or contaminated N4-Benzoylcytosine powder in a dedicated, clearly labeled, and sealable hazardous waste container.
Contaminated materials such as weighing papers, pipette tips, and gloves should also be placed in this container.
Do not mix N4-Benzoylcytosine waste with other chemical waste streams unless you have confirmed their compatibility.
Liquid Waste:
If N4-Benzoylcytosine has been dissolved in a solvent, collect the solution in a separate, sealed, and appropriately labeled hazardous waste container.
The label must clearly indicate all components of the solution (e.g., "N4-Benzoylcytosine in DMSO").
Never dispose of solutions containing N4-Benzoylcytosine down the drain.
3. Labeling of Waste Containers:
All waste containers must be clearly labeled with the words "Hazardous Waste."
The label should include:
The full chemical name: "N4-Benzoylcytosine"
The concentration (if in solution).
The primary hazards (e.g., "Harmful," "Irritant").
The date of accumulation.
The name of the principal investigator or laboratory contact.
4. Storage of Chemical Waste:
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory.
Ensure that the storage area is away from incompatible materials.
Secondary containment (e.g., a larger, chemical-resistant bin) is recommended to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
The EHS department will work with a licensed waste disposal contractor to ensure the final disposal is conducted in compliance with all local, state, and federal regulations.
6. Decontamination of Empty Containers:
Empty containers that once held N4-Benzoylcytosine must be decontaminated before being discarded as regular trash.
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
Collect the rinsate as hazardous waste.
After triple-rinsing, deface the original label on the container before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N4-Benzoylcytosine.
Caption: Disposal workflow for N4-Benzoylcytosine.
Essential Safety and Operational Protocols for Handling N4-Benzoylcytosine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of N4-Benzoylcytosine, including detailed personal protective equipment (PPE) requirements, procedural guidance for safe operations, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
N4-Benzoylcytosine presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
PPE Category
Item
Specification
Respiratory Protection
Respirator
NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] A dust mask of type N95 (US) is also suggested.[4]
Ensure safety showers and eye wash stations are readily accessible.[3][5]
Procedural Steps:
Preparation: Before handling, ensure all required PPE is correctly donned. Avoid eating, drinking, or smoking in the handling area.[5]
Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent ingestion and inhalation of the substance.[5] Avoid prolonged or repeated exposure.[5]
After Handling: Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[5]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are critical.
Exposure Route
First Aid Measures
Inhalation
Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[3][5] If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[5]
Skin Contact
Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
Eye Contact
Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Consult an ophthalmologist.[5]
Ingestion
If the person is conscious, wash out their mouth with water.[5] Call a physician.[5]
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[5]
Storage Requirements
Proper storage of N4-Benzoylcytosine is necessary to maintain its stability and prevent accidental release.